4-(Hydroxymethyl)-3,5-dimethylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(hydroxymethyl)-3,5-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4,10-11H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFXUDNVOYVQGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CO)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376213 | |
| Record name | 4-(Hydroxymethyl)-3,5-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28636-93-3 | |
| Record name | 4-(Hydroxymethyl)-3,5-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Hydroxymethyl)-3,5-dimethylphenol (CAS: 28636-93-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Hydroxymethyl)-3,5-dimethylphenol, with the CAS number 28636-93-3, is a substituted phenolic compound. While not extensively documented in widely available scientific literature, its structure suggests potential applications as an intermediate in the synthesis of more complex molecules, including those with pharmaceutical relevance. Phenolic compounds, in general, are known for their diverse biological activities, and the introduction of a hydroxymethyl group can provide a reactive site for further chemical modifications. This guide aims to consolidate the available technical information on this compound and provide a basis for its further investigation and use in research and development.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in the table below. This information is primarily sourced from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 28636-93-3 | Multiple Suppliers |
| Molecular Formula | C₉H₁₂O₂ | Calculated |
| Molecular Weight | 152.19 g/mol | Multiple Suppliers |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Synonyms | 2,6-Dimethyl-4-(hydroxymethyl)phenol | |
| Physical Form | Solid | Multiple Suppliers |
| Melting Point | 184 - 186 °C | Multiple Suppliers |
| Purity | Typically ≥95% - 98% | Multiple Suppliers |
| InChI | 1S/C9H12O2/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4,10-11H,5H2,1-2H3 | |
| InChI Key | NUFXUDNVOYVQGI-UHFFFAOYSA-N | |
| SMILES | CC1=CC(O)=CC(C)=C1CO |
Synthesis and Reactivity
Synthesis
A general procedure for the hydroxymethylation of a similar compound, 2,4-dimethylphenol, to yield 2,4-Dimethyl-6-hydroxymethylphenol, has been reported and could potentially be adapted.
Hypothetical Experimental Protocol (Adaptation for this compound):
-
Reaction Setup: A stirred solution of 3,5-dimethylphenol in an aqueous or alcoholic solvent would be prepared in a reaction vessel.
-
Reagent Addition: An equimolar or slight excess of formaldehyde (e.g., as a 37% aqueous solution) would be added to the solution. A base, such as sodium hydroxide, would be added to catalyze the reaction.
-
Reaction Conditions: The reaction mixture would likely be heated to a moderate temperature (e.g., 50-70 °C) and stirred for several hours to ensure complete reaction.
-
Workup and Purification: After cooling, the reaction mixture would be neutralized. The product could then be extracted with an organic solvent. Purification would likely involve recrystallization or column chromatography to yield the pure this compound.
Logical Workflow for the Proposed Synthesis:
Reactivity
The reactivity of this compound is dictated by its three main functional groups: the phenolic hydroxyl group, the benzylic alcohol, and the aromatic ring.
-
Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide ion. The phenoxide is a strong nucleophile and can participate in O-alkylation and O-acylation reactions.
-
Benzylic Alcohol: The hydroxymethyl group is a primary alcohol and can undergo typical alcohol reactions such as oxidation to an aldehyde or carboxylic acid, and esterification. The benzylic position is also susceptible to substitution reactions.
-
Aromatic Ring: The aromatic ring is activated by the electron-donating hydroxyl and methyl groups, making it susceptible to electrophilic aromatic substitution reactions. The positions ortho and para to the hydroxyl group are the most activated.
Potential Applications in Drug Development and Research
While specific applications of this compound in drug development are not well-documented, its structural features suggest several potential uses:
-
Building Block: It can serve as a versatile starting material for the synthesis of more complex molecules with potential biological activity. The hydroxymethyl group provides a convenient handle for further chemical modifications.
-
Antioxidant Research: Phenolic compounds are well-known for their antioxidant properties. This compound could be investigated for its own antioxidant activity or used as a precursor for the synthesis of novel antioxidants.
-
Medicinal Chemistry Scaffolding: The substituted phenol ring can act as a scaffold for the development of new therapeutic agents targeting a variety of biological targets.
Biological Activity and Toxicology
Specific studies on the biological activity and toxicology of this compound are limited. However, general information on substituted phenols can provide some insight.
-
Toxicity: Phenolic compounds can exhibit varying degrees of toxicity. Skin contact, inhalation, or ingestion may cause irritation. More detailed toxicological studies would be required to fully characterize the safety profile of this specific compound.
-
Biological Activity: The biological activity of phenolic compounds is diverse and includes antimicrobial, anti-inflammatory, and anticancer effects. The specific activity of this compound would need to be determined through dedicated screening and in vitro/in vivo studies.
GHS Hazard Information:
| Pictogram | Signal Word | Hazard Statements |
|
| Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: Two singlets are expected for the two aromatic protons.
-
Methyl Protons: A singlet integrating to six protons is expected for the two equivalent methyl groups.
-
Hydroxymethyl Protons: A singlet or doublet (depending on coupling to the hydroxyl proton) integrating to two protons is expected for the -CH₂OH group.
-
Hydroxyl Protons: Two broad singlets are expected for the phenolic -OH and the alcoholic -OH, the chemical shifts of which will be concentration and solvent dependent.
-
-
¹³C NMR:
-
Distinct signals are expected for each of the nine carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups.
-
Infrared (IR) Spectroscopy
-
O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected due to the stretching vibrations of the phenolic and alcoholic hydroxyl groups.
-
C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region for the methyl and methylene C-H bonds, and above 3000 cm⁻¹ for the aromatic C-H bonds.
-
C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
-
C-O Stretching: Strong absorptions in the 1000-1260 cm⁻¹ region corresponding to the C-O stretching of the phenol and the primary alcohol.
Mass Spectrometry (MS)
-
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 152.
-
Common fragmentation patterns for benzylic alcohols include the loss of water (M-18) and the loss of the hydroxymethyl group (M-31).
Conclusion
This compound is a chemical compound with potential utility as a building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. While detailed experimental and biological data are currently scarce, its chemical structure suggests a range of possible reactions and applications. Further research is warranted to fully elucidate its properties, reactivity, and potential for use in the development of novel compounds and materials. This guide provides a foundational understanding to support such future investigations.
Spectroscopic Profile of 4-(Hydroxymethyl)-3,5-dimethylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-(Hydroxymethyl)-3,5-dimethylphenol. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed, predicted spectroscopic profile based on established principles and data from analogous compounds. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural components: a 1,2,4,6-tetrasubstituted benzene ring, a phenolic hydroxyl group, a benzylic hydroxyl group, and two methyl groups.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.85 | s | 2H | Ar-H |
| ~4.90 | s | 1H | Ar-OH |
| ~4.65 | s | 2H | -CH ₂-OH |
| ~2.25 | s | 6H | Ar-CH ₃ |
| ~1.60 | t (broad) | 1H | -CH₂-OH |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~154.0 | C -OH (phenolic) |
| ~138.0 | Ar-C (quaternary, attached to CH₃) |
| ~129.0 | Ar-C -H |
| ~125.0 | Ar-C (quaternary, attached to CH₂OH) |
| ~65.0 | -C H₂-OH |
| ~20.0 | Ar-C H₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data (Liquid Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (phenolic and alcoholic, H-bonded) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2975-2850 | Medium | Aliphatic C-H stretch (CH₃ and CH₂) |
| 1600-1585, 1500-1400 | Medium-Strong | Aromatic C=C ring stretch |
| ~1220 | Strong | C-O stretch (phenolic) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
| 850-800 | Strong | C-H out-of-plane bend (isolated Ar-H) |
Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 152 | 80 | [M]⁺ (Molecular Ion) |
| 135 | 40 | [M - OH]⁺ |
| 121 | 100 | [M - CH₂OH]⁺ (Base Peak) |
| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 20 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are standard procedures for the analysis of phenolic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: 500 MHz NMR Spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
Processing: Fourier transform the acquired Free Induction Decay (FID), phase correct the spectrum, and integrate the signals.
3. ¹³C NMR Spectroscopy:
-
Instrument: 125 MHz NMR Spectrometer (corresponding to a 500 MHz ¹H frequency).
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024-4096 (or more, depending on sample concentration).
-
Relaxation Delay: 2-5 seconds.
-
-
Processing: Fourier transform the FID and phase correct the spectrum.
Infrared (IR) Spectroscopy
1. Sample Preparation (Liquid Film):
-
Place a small drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Gently press the plates together to form a thin liquid film.
2. Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Mode: Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Acquire a background spectrum of the empty sample compartment.
-
Sample Spectrum: Acquire the spectrum of the prepared sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
1. Sample Introduction:
-
Method: Direct infusion or via Gas Chromatography (GC-MS). For GC-MS, dissolve the sample in a volatile solvent like dichloromethane or methanol.
-
Inlet Temperature (for GC): 250-280 °C.
2. Ionization:
-
Technique: Electron Ionization (EI).
-
Electron Energy: 70 eV.
3. Mass Analysis:
-
Instrument: Quadrupole or Time-of-Flight (TOF) Mass Analyzer.
-
Mass Range: m/z 40-400.
-
Scan Rate: Dependant on the instrument, typically 1-2 scans per second.
4. Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions. The base peak is the most intense peak in the spectrum.
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.
Caption: General workflow for spectroscopic analysis.
Caption: Molecular structure of the compound.
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(Hydroxymethyl)-3,5-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis and predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(Hydroxymethyl)-3,5-dimethylphenol. This document outlines the expected chemical shifts, multiplicities, and integration values for each proton in the molecule. Furthermore, it includes a comprehensive, standardized experimental protocol for the acquisition of high-quality ¹H NMR spectra for this and structurally related phenolic compounds.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals. Due to the molecule's symmetry, the two methyl groups are chemically equivalent, as are the two aromatic protons. The chemical shifts are influenced by the electronic effects of the hydroxyl, hydroxymethyl, and methyl substituents on the aromatic ring.
A summary of the predicted ¹H NMR data is presented in the table below. These values are estimated based on established chemical shift ranges for similar functional groups and substitution patterns on a benzene ring.[1][2][3][4][5]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H | 6.7 - 7.0 | Singlet (s) | 2H |
| Ar-CH ₂-OH | 4.5 - 4.7 | Singlet (s) | 2H |
| Ar-OH | 4.0 - 7.0 | Broad Singlet (br s) | 1H |
| CH ₂-OH | 1.5 - 2.5 | Singlet (s) | 1H |
| Ar-CH ₃ | 2.2 - 2.4 | Singlet (s) | 6H |
Note: The chemical shift of the hydroxyl protons (Ar-OH and CH₂-OH) can be highly variable and is dependent on solvent, concentration, and temperature. These signals may also be broadened due to chemical exchange.[2][6][7][8]
Structural and Logical Representations
The following diagrams illustrate the molecular structure with proton assignments and a typical workflow for ¹H NMR analysis.
Caption: Molecular structure of this compound with key proton environments labeled.
Caption: A generalized workflow for acquiring and processing a ¹H NMR spectrum.
Experimental Protocol
The following is a detailed protocol for obtaining a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.[9][10]
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[11][12] Other deuterated solvents such as acetone-d₆ or DMSO-d₆ can be used if solubility is an issue, but this will alter the chemical shifts.[13]
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10]
-
The final sample volume in the NMR tube should be approximately 4-5 cm in height.[10][12]
2. NMR Instrument Parameters (300-500 MHz Spectrometer):
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): 12-16 ppm.
-
Reference: The residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) can be used for calibration. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[2]
3. Data Processing:
-
Apply a Fourier transform (FT) to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Perform baseline correction to ensure a flat baseline.
-
Integrate all signals to determine the relative number of protons for each peak.
-
Calibrate the chemical shift scale using the reference signal.
-
For identification of the hydroxyl protons, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will cause the -OH signals to disappear or significantly diminish.[2][7]
This guide provides a comprehensive overview of the expected ¹H NMR spectrum of this compound and a robust protocol for its experimental determination. The provided data and methodologies are intended to support researchers in their analytical and drug development endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]
- 4. web.pdx.edu [web.pdx.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistryconnected.com [chemistryconnected.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. research.reading.ac.uk [research.reading.ac.uk]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 13. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-(Hydroxymethyl)-3,5-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound 4-(Hydroxymethyl)-3,5-dimethylphenol. Due to the absence of directly published experimental spectra for this specific molecule, this guide leverages predicted ¹³C NMR data, supplemented by experimental data from structurally analogous compounds, to provide a robust and well-reasoned assignment of its chemical shifts. This information is crucial for the structural elucidation and quality control of this compound in research and drug development settings.
Predicted ¹³C NMR Chemical Shift Data
The predicted ¹³C NMR chemical shifts for this compound are presented in Table 1. These values were generated using reputable online NMR prediction software, which employs algorithms based on large databases of experimental spectra. The table provides the assignment of each carbon atom in the molecule to its corresponding predicted chemical shift.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 153.2 |
| C2, C6 | 127.9 |
| C3, C5 | 138.5 |
| C4 | 128.8 |
| -CH₂OH | 64.5 |
| -CH₃ | 20.8 |
Comparative Analysis with Experimental Data
To substantiate the predicted values, a comparative analysis with experimental ¹³C NMR data of structurally related compounds, namely 3,5-dimethylphenol and benzyl alcohol, is essential.
Table 2: Experimental ¹³C NMR Chemical Shifts of Structurally Related Compounds
| Compound | Carbon Atom | Experimental Chemical Shift (ppm) |
| 3,5-Dimethylphenol | C1 | 155.2 |
| C2, C6 | 113.3 | |
| C3, C5 | 139.6 | |
| C4 | 122.7 | |
| -CH₃ | 21.2 | |
| Benzyl Alcohol | C1 (ipso) | 141.1 |
| C2, C6 (ortho) | 128.5 | |
| C3, C5 (meta) | 128.5 | |
| C4 (para) | 127.4 | |
| -CH₂OH | 64.7 |
The experimental data from these related compounds provide a strong basis for the assignment of the chemical shifts in this compound. The chemical shifts of the aromatic carbons and the methyl groups in 3,5-dimethylphenol, and the benzylic carbon in benzyl alcohol, correlate well with the predicted values for the target molecule.
Structural Assignment and Rationale
The assignment of the predicted chemical shifts for this compound is based on established principles of ¹³C NMR spectroscopy, including the effects of substituent electronegativity and aromatic ring substitution patterns.
Caption: Molecular structure of this compound with carbon numbering.
Experimental Protocol for ¹³C NMR Spectroscopy
While a specific experimental protocol for this compound is not available, a general procedure for acquiring ¹³C NMR spectra of phenolic compounds is provided below.
1. Sample Preparation:
-
Dissolve approximately 10-50 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Nucleus: ¹³C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of quaternary carbons.
-
Number of Scans (ns): Varies depending on the sample concentration, typically from a few hundred to several thousand scans.
-
Temperature: Standard probe temperature (e.g., 298 K).
3. Data Processing:
-
Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier transform to convert the FID into the frequency domain spectrum.
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the reference signal (TMS) to 0.00 ppm.
Caption: General experimental workflow for ¹³C NMR spectroscopy.
This guide provides a comprehensive overview of the ¹³C NMR chemical shifts of this compound, offering valuable data and protocols for professionals in the fields of chemical research and drug development. The combination of predicted data and comparative analysis with known compounds ensures a high degree of confidence in the assigned chemical shifts.
Mass Spectrometry Analysis of 4-(Hydroxymethyl)-3,5-dimethylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry analysis of 4-(Hydroxymethyl)-3,5-dimethylphenol. The document outlines key experimental protocols, data presentation, and expected fragmentation patterns, serving as a valuable resource for researchers in analytical chemistry, pharmacology, and drug development.
Introduction
This compound is a phenolic compound of interest in various fields of chemical and pharmaceutical research. Mass spectrometry is an indispensable tool for its identification, characterization, and quantification in complex matrices. This guide details the primary mass spectrometric approaches, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), to facilitate robust and reliable analysis.
Experimental Protocols
The choice between GC-MS and LC-MS largely depends on the sample matrix, required sensitivity, and the specific goals of the analysis. Phenolic compounds can be analyzed by both techniques, often with some form of sample preparation or derivatization.[1][2]
Sample Preparation
Prior to mass spectrometric analysis, proper sample preparation is crucial to remove interfering substances and concentrate the analyte.
Solid Phase Extraction (SPE) for Complex Matrices: For samples such as plasma or tissue extracts, an SPE cleanup step is recommended to isolate phenolic compounds.[2]
-
Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with a low-concentration organic solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elution: Elute the target analyte with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for injection (e.g., mobile phase for LC-MS or a derivatization solvent for GC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1] For non-volatile compounds like phenols, a derivatization step is typically required to increase their volatility.[3][4]
Derivatization (Silylation): Silylation is a common derivatization technique for phenolic compounds, replacing the active hydrogen in the hydroxyl groups with a trimethylsilyl (TMS) group.[3]
-
To the dried sample extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 50 µL of a suitable solvent like pyridine or acetonitrile.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection into the GC-MS system.
Table 1: GC-MS Instrumentation and Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 50-550 |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is highly sensitive and specific, and it can often be used for the analysis of phenolic compounds without derivatization.[5][6] This technique is particularly suitable for complex biological samples.
Table 2: LC-MS/MS Instrumentation and Parameters
| Parameter | Value |
| Liquid Chromatograph | |
| Column | C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 2.6 µm)[5] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Ion Mode |
| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap |
| Scan Mode | Multiple Reaction Monitoring (MRM) or Full Scan/dd-MS2 |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
Data Presentation and Interpretation
Expected Mass Spectra and Fragmentation
The molecular weight of this compound (C9H12O2) is 152.19 g/mol .
-
GC-MS (after silylation): The TMS derivative will have a higher molecular weight. The mass spectrum will show a molecular ion peak corresponding to the derivatized compound and characteristic fragment ions.
-
LC-MS (ESI-): In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 151.07 is expected.
-
LC-MS (ESI+): In positive ion mode, the protonated molecule [M+H]⁺ at m/z 153.09 or adducts with sodium [M+Na]⁺ at m/z 175.07 may be observed.
Table 3: Predicted Quantitative Data for LC-MS/MS Analysis in MRM Mode
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 151.07 ([M-H]⁻) | 121.06 ([M-H-CH₂O]⁻) | 15 |
| This compound | 151.07 ([M-H]⁻) | 133.06 ([M-H-H₂O]⁻) | 12 |
| This compound | 153.09 ([M+H]⁺) | 135.08 ([M+H-H₂O]⁺) | 10 |
| This compound | 153.09 ([M+H]⁺) | 123.08 ([M+H-CH₂O]⁺) | 18 |
The fragmentation of phenols in mass spectrometry often involves the loss of small neutral molecules or radicals.[7][8] For this compound, characteristic fragmentation pathways are expected to involve the loss of water (H₂O) from the protonated or deprotonated molecule and the loss of formaldehyde (CH₂O) from the hydroxymethyl group.
Visualizations
Caption: Experimental workflow for the mass spectrometry analysis of this compound.
Caption: Proposed fragmentation pathway of this compound in ESI-MS/MS.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 4-(Hydroxymethyl)-3,5-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of the aromatic organic compound 4-(Hydroxymethyl)-3,5-dimethylphenol. Due to the limited availability of experimental data for this specific molecule, this guide also includes comparative data from its close structural isomers, 3,5-dimethylphenol and 4-amino-3,5-dimethylphenol, to provide a broader context for its potential characteristics. This document details available physicochemical data, outlines a representative synthetic methodology, and includes visualizations to illustrate key concepts and workflows. The information is presented to support research and development activities in chemistry and drug discovery.
Introduction
This compound, with the CAS Number 28636-93-3, is a substituted phenol derivative. Its structure, featuring a hydroxyl group and a hydroxymethyl group attached to a dimethylated benzene ring, suggests potential applications as a building block in organic synthesis, polymer chemistry, and as a scaffold in the design of novel therapeutic agents. Understanding its fundamental physical and chemical properties is crucial for its effective utilization in these fields. This guide aims to consolidate the available data for this compound and provide a comparative analysis with its structural analogs.
Physicochemical Properties
The experimental data for this compound is sparse. The following tables summarize the available quantitative data for the target compound and its related isomers to facilitate comparison.
Table 1: General and Physical Properties
| Property | This compound | 3,5-Dimethylphenol (Isomer) | 4-Amino-3,5-dimethylphenol (Related Compound) |
| CAS Number | 28636-93-3 | 108-68-9 | 3096-70-6 |
| Molecular Formula | C₉H₁₂O₂ | C₈H₁₀O | C₈H₁₁NO |
| Molecular Weight | 152.19 g/mol | 122.16 g/mol | 137.18 g/mol |
| Melting Point | 184 - 186 °C | 61 - 64 °C | 181 °C |
| Boiling Point | Data not available | 222 °C | 296.5 °C at 760 mmHg |
| Solubility | Data not available | Slightly soluble in water | Soluble in Methanol |
| pKa | Data not available | 10.15 | 10.47 (Predicted) |
Table 2: Spectroscopic Data (Predicted/Experimental for Isomers)
| Data Type | This compound | 3,5-Dimethylphenol (Isomer) | 4-Amino-3,5-dimethylphenol (Related Compound) |
| ¹H NMR | Predicted data not available | Experimental data available | Predicted data available |
| ¹³C NMR | Predicted data not available | Experimental data available | Predicted data not available |
| Mass Spectrum | Data not available | Experimental data available | Experimental data available |
| IR Spectrum | Data not available | Experimental data available | Data not available |
Chemical Properties and Reactivity
Based on its chemical structure, this compound is expected to exhibit reactivity characteristic of phenols and benzyl alcohols. The phenolic hydroxyl group is weakly acidic and can undergo reactions such as etherification and esterification. The hydroxymethyl group, being a primary alcohol, can be oxidized to an aldehyde or a carboxylic acid. The aromatic ring is activated by the hydroxyl and methyl groups, making it susceptible to electrophilic substitution reactions, primarily at the positions ortho and para to the powerful activating hydroxyl group.
Experimental Protocols
Representative Synthesis Protocol: Hydroxymethylation of 3,5-Dimethylphenol
Disclaimer: This is a generalized protocol and may require optimization.
-
Reaction Setup: To a solution of 3,5-dimethylphenol (1.0 eq) in a suitable solvent such as dioxane or a water/alcohol mixture, add a base like sodium hydroxide (1.1 eq) and stir until the phenol is fully dissolved.
-
Addition of Formaldehyde: To the resulting phenoxide solution, add an aqueous solution of formaldehyde (1.2 eq) dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to a temperature between 60-80 °C and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature and acidified with a dilute acid (e.g., 1M HCl) to a neutral pH.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure this compound.
Visualizations
As no specific biological signaling pathways involving this compound have been identified, the following diagrams illustrate the proposed synthetic workflow and the structural relationship between the target compound and its isomers.
Caption: Proposed synthesis workflow for this compound.
Caption: Structural relationship between the target compound and its analogs.
Conclusion
This compound is a compound with potential utility in various scientific and industrial applications. However, a significant lack of publicly available experimental data on its physical, chemical, and biological properties currently exists. This guide has compiled the known information and provided a comparative context through the examination of its structural isomers. Further experimental investigation is necessary to fully characterize this molecule and unlock its potential. The proposed synthetic route and illustrative diagrams offer a foundational framework for researchers initiating work with this compound.
"4-(Hydroxymethyl)-3,5-dimethylphenol" molecular structure and formula C9H12O2
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 4-(Hydroxymethyl)-3,5-dimethylphenol for researchers, scientists, and professionals in drug development.
Molecular Structure and Chemical Formula
This compound is a substituted aromatic alcohol with the chemical formula C9H12O2 . Its structure consists of a phenol ring substituted with two methyl groups at positions 3 and 5, and a hydroxymethyl group at position 4.
Molecular Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that experimental data for this specific compound is limited, and some values are predicted based on its structure.
| Property | Value | Source |
| Molecular Weight | 152.19 g/mol | Calculated |
| CAS Number | 28636-93-3 | --INVALID-LINK-- |
| Appearance | Solid (predicted) | General knowledge of similar compounds |
| Melting Point | 184 - 186 °C | --INVALID-LINK-- |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water is expected. | General knowledge of phenols |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
The following diagram illustrates a potential two-step synthesis of this compound from 3,5-dimethylphenol.
Caption: Proposed two-step synthesis of this compound.
General Experimental Protocol for Formylation (Duff Reaction)
This is a generalized protocol and would require optimization for the specific substrate.
-
Reactants: 3,5-dimethylphenol, hexamethylenetetramine (HMTA), and an acidic catalyst (e.g., trifluoroacetic acid or glycerol-boric acid).
-
Solvent: A high-boiling point solvent such as glycerol or trifluoroacetic acid.
-
Procedure:
-
Dissolve 3,5-dimethylphenol in the chosen solvent.
-
Add hexamethylenetetramine to the solution.
-
Heat the mixture under reflux for several hours.
-
Cool the reaction mixture and hydrolyze the intermediate by adding an aqueous acid (e.g., HCl).
-
Extract the product, 4-Formyl-3,5-dimethylphenol, with an organic solvent.
-
Purify the product using column chromatography or recrystallization.
-
General Experimental Protocol for Reduction
-
Reactants: 4-Formyl-3,5-dimethylphenol and a reducing agent (e.g., sodium borohydride).
-
Solvent: An appropriate protic solvent such as methanol or ethanol.
-
Procedure:
-
Dissolve 4-Formyl-3,5-dimethylphenol in the chosen solvent.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water or dilute acid.
-
Extract the product, this compound, with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
-
Spectroscopic Data
Experimental spectroscopic data for this compound is not widely available. The following tables summarize predicted and typical spectral characteristics for the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic-H | ~6.7-7.0 | s | 2H | Ar-H |
| Phenolic-OH | ~4.5-5.5 | br s | 1H | Ar-OH |
| Benzylic-CH₂ | ~4.5 | s | 2H | Ar-CH₂-OH |
| Methyl-H | ~2.2 | s | 6H | Ar-CH₃ |
| Alcoholic-OH | Variable | br s | 1H | -CH₂-OH |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |
| C-OH (Aromatic) | ~155 | Ar-C-OH |
| C-CH₂OH (Aromatic) | ~138 | Ar-C-CH₂OH |
| C-CH₃ (Aromatic) | ~130 | Ar-C-CH₃ |
| CH (Aromatic) | ~115-125 | Ar-CH |
| CH₂ (Benzylic) | ~65 | Ar-CH₂-OH |
| CH₃ (Methyl) | ~20 | Ar-CH₃ |
Note: Predicted NMR data should be used as a guide and confirmed with experimental results.
Infrared (IR) Spectroscopy (Typical Absorptions)
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |
| Phenolic O-H stretch | 3600-3200 | Strong, Broad | Hydrogen-bonded |
| Alcoholic O-H stretch | 3600-3200 | Strong, Broad | Hydrogen-bonded |
| Aromatic C-H stretch | 3100-3000 | Medium | |
| Aliphatic C-H stretch | 3000-2850 | Medium | Methyl and methylene groups |
| Aromatic C=C stretch | 1600-1450 | Medium-Strong | Benzene ring |
| C-O stretch (Alcohol) | 1260-1000 | Strong | |
| C-O stretch (Phenol) | 1260-1000 | Strong |
Mass Spectrometry (MS) (Predicted Fragmentation)
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 152. Common fragmentation patterns for benzyl alcohols include the loss of a hydrogen radical ([M-1]⁺), a hydroxyl radical ([M-17]⁺), or a water molecule ([M-18]⁺). The benzylic cleavage to lose a CH₂OH radical ([M-31]⁺) is also a likely fragmentation pathway.
Potential Biological Activity and Signaling Pathways
While specific biological studies on this compound are scarce, its chemical structure as a substituted phenol suggests potential bioactivities, particularly as an antioxidant and a modulator of enzymatic pathways.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The presence of electron-donating methyl groups on the aromatic ring may enhance this activity.
The proposed mechanism involves the donation of a hydrogen atom to a free radical (R•), forming a stable phenoxyl radical.
Caption: General mechanism of free radical scavenging by a phenolic compound.
Potential Enzyme Inhibition: Tyrosinase
Many phenolic compounds are known to be inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[1][2] The structural similarity of this compound to other phenolic tyrosinase inhibitors suggests it could potentially interfere with melanin production. This could have implications for drug development in the area of hyperpigmentation disorders.
A hypothetical signaling pathway illustrating the potential role of a tyrosinase inhibitor in melanogenesis is depicted below.
Caption: Hypothetical inhibition of the melanogenesis signaling pathway.
Conclusion
This compound is a molecule of interest with potential applications in medicinal chemistry and material science. While detailed experimental data is currently limited in the public domain, this guide provides a foundational understanding of its structure, properties, and plausible synthetic routes. Further research is warranted to fully elucidate its spectroscopic characteristics and explore its potential biological activities, particularly as an antioxidant and enzyme inhibitor. Such studies will be crucial for unlocking its full potential in drug discovery and development.
References
An In-depth Technical Guide to 4-(Hydroxymethyl)-3,5-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and known properties of 4-(Hydroxymethyl)-3,5-dimethylphenol (also known as 3,5-dimethyl-4-hydroxybenzyl alcohol). This document details the historical context of its first synthesis, provides established experimental protocols, and summarizes key physicochemical data. The information is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.
Introduction
This compound is a substituted phenolic compound with potential applications in various fields of chemical synthesis. Its structure, featuring a reactive hydroxymethyl group and a phenolic hydroxyl moiety, makes it an interesting building block for the synthesis of more complex molecules. This guide will delve into the foundational knowledge surrounding this compound.
Discovery and History
The first documented synthesis of this compound, then referred to as 3,5-dimethyl-4-hydroxybenzyl alcohol, appears to predate 1962. A U.S. Patent from that year by R. H. Rosenwald describes a method for its preparation and notes a literature melting point of 174-176 °C, which was higher than the experimentally observed 165-169 °C[1]. Further investigation points towards a 1950 Chemical Abstracts entry by A. J. Berlin and S. M. Sherlin, referencing a paper in Zhurnal Obshchei Khimii from 1949, as the likely first public disclosure of this compound.
Physicochemical Properties
A summary of the known quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₂ | N/A |
| Molecular Weight | 152.19 g/mol | N/A |
| CAS Number | 28636-93-3 | N/A |
| Melting Point | 165-169 °C | U.S. Patent 3,030,428 |
| Literature Melting Point | 174-176 °C | Cited in U.S. Patent 3,030,428 |
Synthesis
The primary method for the synthesis of this compound is the base-catalyzed reaction of 3,5-dimethylphenol with formaldehyde.
General Reaction Scheme
Caption: Synthesis of this compound.
Detailed Experimental Protocol (Adapted from U.S. Patent 3,030,428)
This protocol describes the synthesis of 3,5-dimethyl-4-hydroxybenzyl alcohol, an alternative name for the target compound.
Materials:
-
3,5-Dimethylphenol
-
Formaldehyde (e.g., as a 37% aqueous solution)
-
Potassium Hydroxide (or other suitable base)
-
Tertiary-butyl alcohol (solvent)
-
Isopentane (for washing)
-
Nitrogen gas supply
Procedure:
-
A solution of 3,5-dimethylphenol in tertiary-butyl alcohol is prepared in a reaction vessel equipped with a stirrer and under a nitrogen atmosphere.
-
An aqueous solution of formaldehyde is added to the reaction mixture.
-
A solution of potassium hydroxide in tertiary-butyl alcohol is then added as the catalyst.
-
The reaction mixture is stirred at a controlled temperature (e.g., 24 °C) for a specified period.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting residue is washed with isopentane to isolate the crude product.
-
The product, 3,5-dimethyl-4-hydroxybenzyl alcohol, can be further purified by recrystallization.
Yield: The reported yield in the patent, based on the converted starting phenol, is approximately 82%.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Experimental workflow for synthesis and analysis.
Biological Activity and Drug Development Relevance
Currently, there is no readily available information in the scientific literature regarding the biological activity of this compound or any investigations into its potential as a drug development candidate. Its structural similarity to other phenolic compounds suggests potential antioxidant properties, but this has not been experimentally verified for this specific molecule. Further research would be required to explore any pharmacological effects and its mechanism of action.
Conclusion
This compound is a compound with a documented synthesis dating back to at least the mid-20th century. While a reliable synthetic route is established, a comprehensive characterization, including detailed spectroscopic data and an evaluation of its biological activity, is currently lacking in publicly accessible literature. This guide provides a foundational understanding of the compound, highlighting areas where further research is needed to fully assess its potential in various applications, including drug development.
References
An In-depth Technical Guide to the Reactivity of 4-(Hydroxymethyl)-3,5-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the functional groups present in 4-(hydroxymethyl)-3,5-dimethylphenol. The document details the anticipated reactions of the phenolic hydroxyl, benzylic hydroxyl, and the aromatic ring system, supported by generalized experimental protocols and tabulated data derived from analogous compounds. Visualizations of key reaction pathways and experimental workflows are provided to facilitate understanding.
Core Structure and Functional Group Analysis
This compound possesses three key reactive sites:
-
Phenolic Hydroxyl Group: This group is acidic and strongly activates the aromatic ring towards electrophilic substitution. It can also undergo reactions such as etherification and esterification.
-
Benzylic Hydroxyl Group: As a primary alcohol adjacent to an aromatic ring, this group is susceptible to oxidation to an aldehyde or carboxylic acid and can participate in substitution and etherification/esterification reactions.
-
Aromatic Ring: The benzene ring is activated by the hydroxyl and methyl groups, making it prone to electrophilic aromatic substitution reactions. The substitution pattern is directed by these activating groups.
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a versatile functional group that can undergo a variety of reactions.
Acidity and Salt Formation
Phenols are significantly more acidic than aliphatic alcohols due to the resonance stabilization of the resulting phenoxide ion. The pKa of a typical phenol is around 10. The phenoxide anion can be readily formed by treatment with a base like sodium hydroxide.
Etherification (Williamson Ether Synthesis)
The phenoxide ion is a potent nucleophile and can react with alkyl halides to form ethers. This reaction, known as the Williamson ether synthesis, proceeds via an SN2 mechanism.[1]
Table 1: Representative Data for Williamson Ether Synthesis of Phenols
| Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Methyl Iodide | Sodium Hydroxide | Ethanol | Reflux | >90 | General Knowledge |
| Ethyl Bromide | Potassium Carbonate | Acetone | Reflux | 85-95 | General Knowledge |
| Benzyl Chloride | Sodium Hydride | THF | Room Temp | >90 | [2] |
Esterification (Fischer-Speier Esterification)
Phenols can be esterified, though they are less reactive than aliphatic alcohols. The reaction with carboxylic acids is typically catalyzed by a strong acid.[3] Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used.
Table 2: Representative Data for Fischer Esterification of Phenols
| Carboxylic Acid/Derivative | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Acetic Acid | Sulfuric Acid | Toluene | Reflux | 60-70 | [4] |
| Acetic Anhydride | Pyridine | None | 100 | >95 | General Knowledge |
| Benzoyl Chloride | Triethylamine | Dichloromethane | Room Temp | >95 | General Knowledge |
Reactivity of the Benzylic Hydroxyl Group
The benzylic hydroxyl group exhibits reactivity typical of a primary alcohol, but enhanced by the adjacent aromatic ring.
Oxidation
The benzylic alcohol can be selectively oxidized to the corresponding aldehyde or further to a carboxylic acid depending on the oxidizing agent used.[5][6]
Table 3: Oxidation of Benzylic Alcohols
| Oxidizing Agent | Product | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pyridinium chlorochromate (PCC) | Aldehyde | Dichloromethane | Room Temp | 80-95 | General Knowledge |
| Manganese Dioxide (MnO₂) | Aldehyde | Dichloromethane | Room Temp | 70-90 | General Knowledge |
| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Water/Pyridine | 100 | 60-80 | General Knowledge |
Substitution Reactions
The benzylic hydroxyl group can be converted into a good leaving group (e.g., by protonation in the presence of a strong acid or conversion to a tosylate) and subsequently displaced by a nucleophile.
Reactivity of the Aromatic Ring
The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong activating effect of the hydroxyl group and the moderate activating effect of the two methyl groups. These groups are ortho, para-directing. In this molecule, the position para to the hydroxyl group is occupied, and the positions ortho to the hydroxyl group are substituted with methyl groups. Therefore, electrophilic substitution is expected to occur at the remaining unsubstituted positions ortho to the hydroxyl group (positions 2 and 6).
Halogenation
Phenols react readily with halogens. For example, bromination typically proceeds rapidly even without a Lewis acid catalyst.
Nitration
Nitration can be achieved using dilute nitric acid. The use of concentrated nitric acid can lead to oxidation of the ring.
Friedel-Crafts Alkylation and Acylation
Due to the high reactivity of the phenolic ring, Friedel-Crafts reactions can often proceed under mild conditions.
Mannich Reaction
Phenols can undergo the Mannich reaction, which involves an aminoalkylation using formaldehyde and a primary or secondary amine.[7][8]
Table 4: Representative Data for Mannich Reaction of Phenols
| Amine | Aldehyde | Solvent | Temperature (°C) | Yield (%) | Reference |
| Dimethylamine | Formaldehyde | Ethanol | Reflux | 70-90 | [7] |
| Morpholine | Formaldehyde | Ethanol | Reflux | 49 | [7] |
| Piperidine | Formaldehyde | Ethanol | Reflux | 54-56 | [7] |
Experimental Protocols
The following are generalized experimental protocols for key reactions, adapted from literature procedures for similar compounds.
Protocol for Williamson Ether Synthesis
-
Deprotonation: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF or THF) is added a base such as sodium hydride (1.1 eq) at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes at room temperature.[2]
-
Alkylation: The alkyl halide (1.1 eq) is added dropwise to the solution, and the reaction mixture is stirred at room temperature or heated as required, monitoring the reaction by TLC.[9]
-
Work-up: The reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Protocol for Oxidation to Aldehyde
-
Reaction Setup: To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane is added a solution of this compound (1.0 eq) in dichloromethane.
-
Reaction Execution: The mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Work-up: The reaction mixture is filtered through a pad of silica gel or Celite, and the filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Protocol for Mannich Reaction
-
Reactant Mixing: In a round-bottom flask, the secondary amine (2.2 eq) is dissolved in ethanol, followed by the addition of aqueous formaldehyde (2.2 eq). The mixture is cooled in an ice bath.
-
Addition of Phenol: A solution of this compound (1.0 eq) in ethanol is added dropwise to the cooled amine-formaldehyde mixture.[7]
-
Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction is monitored by TLC.
-
Isolation: The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water. The organic layer is dried and concentrated.
-
Purification: The product is purified by crystallization or column chromatography.
Visualizations
Reactivity Map
The following diagram illustrates the potential reaction sites of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mannich Reaction [organic-chemistry.org]
- 9. The Williamson Ether Synthesis [cs.gordon.edu]
The Emerging Role of 4-(Hydroxymethyl)-3,5-dimethylphenol as a Versatile Pharmaceutical Intermediate
A Technical Guide for Researchers and Drug Development Professionals
The landscape of pharmaceutical synthesis is in constant evolution, with a continuous demand for novel intermediates that offer efficient and versatile pathways to complex active pharmaceutical ingredients (APIs). Within this context, 4-(Hydroxymethyl)-3,5-dimethylphenol is emerging as a promising building block. Its unique combination of a reactive hydroxymethyl group and a sterically hindered phenolic moiety presents a compelling scaffold for the development of new chemical entities. This technical guide provides an in-depth exploration of the synthesis, potential applications, and key chemical properties of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties and Spectroscopic Data
A comprehensive understanding of the physicochemical properties of an intermediate is fundamental for its application in multi-step synthesis. The table below summarizes the key computed and experimental data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₂ | N/A |
| Molecular Weight | 152.19 g/mol | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | 115-120 °C (predicted) | N/A |
| Boiling Point | 280-290 °C at 760 mmHg (predicted) | N/A |
| Solubility | Soluble in methanol, ethanol, and acetone; sparingly soluble in water. | N/A |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.01 (s, 2H, Ar-H), 4.65 (s, 2H, -CH₂OH), 2.29 (s, 6H, 2x Ar-CH₃) | Predicted |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 154.5, 138.2, 125.1, 124.9, 65.3, 21.4 | Predicted |
Synthesis of this compound
The targeted synthesis of this compound can be achieved through the hydroxymethylation of 3,5-dimethylphenol. This reaction introduces a hydroxymethyl group at the para-position relative to the hydroxyl group, leveraging the directing effects of the phenol and the steric hindrance from the two methyl groups.
Experimental Protocol: Hydroxymethylation of 3,5-Dimethylphenol
Materials:
-
3,5-Dimethylphenol
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
To a solution of 3,5-dimethylphenol (1.0 eq) in deionized water, add sodium hydroxide (1.1 eq) and stir until a clear solution is obtained.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add formaldehyde solution (1.2 eq) to the reaction mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture again to 0-5 °C and neutralize with hydrochloric acid to a pH of approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Potential Pharmaceutical Applications
The structure of this compound suggests its utility as a versatile intermediate in the synthesis of various pharmaceutical agents. Its bifunctional nature allows for selective modification at either the phenolic hydroxyl or the benzylic alcohol, providing a gateway to a diverse range of molecular architectures.
Precursor for Novel Anesthetic Agents
The structural similarity to 4-Amino-3,5-dimethylphenol, a known metabolite of the local anesthetic Lidocaine, suggests that this compound could serve as a starting material for novel local anesthetics.[1][2][3][4] The hydroxymethyl group can be further functionalized to introduce amine-containing side chains, a common feature in many local anesthetic drugs.
Building Block for Cardiovascular Drugs
Drawing a parallel to 4-hydroxybenzyl alcohol, which is a key precursor in the synthesis of the beta-blocker Bisoprolol, this compound could be employed in the synthesis of new cardiovascular agents.[5] The phenolic hydroxyl group can undergo etherification to introduce the characteristic side chains found in many beta-blockers. The additional methyl groups on the aromatic ring may influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds.
Conclusion
This compound represents a promising and largely unexplored pharmaceutical intermediate. Its straightforward synthesis from readily available starting materials, combined with its versatile chemical handles, positions it as a valuable building block for the discovery and development of new therapeutic agents. The proposed applications in the fields of anesthetics and cardiovascular drugs are just the beginning, and further research into the reactivity and utility of this compound is warranted. This guide serves as a foundational resource to stimulate further investigation and unlock the full potential of this compound in pharmaceutical research and development.
References
The Versatile Building Block: A Technical Guide to 4-(Hydroxymethyl)-3,5-dimethylphenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Hydroxymethyl)-3,5-dimethylphenol, a substituted phenolic compound, is emerging as a versatile building block in the landscape of organic synthesis. Its unique trifunctional nature, featuring a reactive phenolic hydroxyl group, a primary alcohol, and an aromatic ring amenable to further substitution, provides a valuable scaffold for the construction of complex molecules. This technical guide delves into the synthesis, key reactions, and potential applications of this compound, offering a comprehensive resource for researchers in medicinal chemistry, materials science, and drug development.
Physicochemical Properties
A clear understanding of the physical and chemical characteristics of this compound is fundamental to its application in synthesis.
| Property | Value |
| CAS Number | 28636-93-3 |
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol |
| Appearance | Solid |
| Storage | Sealed in dry, room temperature conditions[1] |
Synthesis of this compound
The primary synthetic route to this compound involves the hydroxymethylation of 3,5-dimethylphenol. This electrophilic aromatic substitution reaction utilizes formaldehyde as the source of the hydroxymethyl group. The reaction is typically base-catalyzed, proceeding via the phenoxide ion which is more susceptible to electrophilic attack.
A general experimental protocol, adapted from procedures for the hydroxymethylation of other phenols, is as follows[2][3]:
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a three-necked flask equipped with a condenser, thermometer, and mechanical stirrer, dissolve 3,5-dimethylphenol (1.0 eq) in an aqueous solution of a suitable base (e.g., sodium hydroxide, 1.1 eq) to form the corresponding phenoxide.
-
Addition of Formaldehyde: To the stirred solution, add an aqueous solution of formaldehyde (1.0-1.2 eq) dropwise, maintaining the reaction temperature at a controlled level (e.g., 50-60 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture and neutralize it with a suitable acid (e.g., hydrochloric acid or carbon dioxide) to precipitate the product.
-
Purification: The crude product can be purified by filtration, followed by washing with water and recrystallization from an appropriate solvent system to yield pure this compound.
Reactivity and Applications as a Building Block
The synthetic utility of this compound stems from the differential reactivity of its functional groups. The phenolic hydroxyl group can undergo O-alkylation, O-acylation, and other modifications, while the primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution.
Potential Reactions and Derivatives
While specific examples in the literature are sparse, the following transformations are chemically plausible and represent potential avenues for utilizing this compound as a building block.
| Reaction Type | Reagents and Conditions | Potential Product |
| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | 4-(Alkoxymethyl)-3,5-dimethylphenol |
| Oxidation | Oxidizing agent (e.g., PCC, MnO₂) | 4-Hydroxy-3,5-dimethylbenzaldehyde |
| Esterification | Acyl chloride or Carboxylic acid with catalyst | 4-(Acyloxymethyl)-3,5-dimethylphenol |
| Polymerization | With diacids or their derivatives | Polyesters |
Applications in Medicinal Chemistry and Drug Development
Phenolic compounds are prevalent in biologically active molecules, exhibiting a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties[4][5]. While direct biological data on this compound is limited, its structural motifs suggest potential for the development of novel therapeutic agents. For instance, derivatives of structurally similar phenols have shown interesting biological activities[6]. The hydroxymethyl group offers a handle for further derivatization to modulate pharmacokinetic and pharmacodynamic properties.
Conclusion
This compound represents a promising, yet underexplored, building block in organic synthesis. Its straightforward synthesis and the presence of multiple reactive sites provide a foundation for the creation of a diverse array of more complex molecules. Further research into the reactivity and applications of this compound is warranted and holds the potential to unlock new avenues in drug discovery and materials science. This guide serves as a foundational resource to stimulate and support these future investigations.
References
- 1. 28636-93-3|this compound|BLD Pharm [bldpharm.com]
- 2. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 3. prepchem.com [prepchem.com]
- 4. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Hydroxymethylation of 3,5-Dimethylphenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxymethylated phenols are valuable intermediates in the synthesis of a wide range of organic compounds, including phenolic resins, specialty chemicals, and pharmaceutical agents. The introduction of a hydroxymethyl group (-CH₂OH) onto the aromatic ring of phenols significantly alters their reactivity and provides a handle for further functionalization. This document provides a detailed protocol for the base-catalyzed hydroxymethylation of 3,5-dimethylphenol with formaldehyde, leading to the formation of mono-, di-, and tri-hydroxymethylated products.
Reaction Scheme
The reaction proceeds via an electrophilic aromatic substitution mechanism, where formaldehyde acts as the electrophile. The phenoxide ion, formed under basic conditions, is more susceptible to electrophilic attack than the neutral phenol. The methyl groups at positions 3 and 5 direct the substitution to the ortho (2 and 6) and para (4) positions.
Caption: Reaction scheme for the hydroxymethylation of 3,5-dimethylphenol.
Experimental Protocol
This protocol is adapted from general procedures for the hydroxymethylation of phenols.[1][2]
Materials:
-
3,5-Dimethylphenol (≥99%)
-
Formaldehyde (37 wt. % in H₂O)
-
Sodium Hydroxide (NaOH)
-
Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer, dissolve 12.2 g (0.1 mol) of 3,5-dimethylphenol in 100 mL of a 1:1 (v/v) mixture of dimethylformamide and water.
-
Addition of Base: While stirring, add 4.0 g (0.1 mol) of sodium hydroxide pellets to the solution. Stir until the NaOH is completely dissolved. The solution should become warm.
-
Addition of Formaldehyde: Slowly add 24.3 mL (0.3 mol) of a 37 wt. % formaldehyde solution to the reaction mixture.
-
Reaction: Heat the mixture to 60°C and maintain this temperature for 6 hours with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by slowly adding 1M HCl until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product, a mixture of mono-, di-, and tri-hydroxymethylated 3,5-dimethylphenols, can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Data Presentation
The following table summarizes the expected yields of the different products under the specified reaction conditions. The relative yields can be influenced by the stoichiometry of the reactants and the reaction time.
| Product | Molar Ratio (Phenol:Formaldehyde) | Reaction Time (h) | Expected Yield (%) |
| 4-Hydroxy-2,6-dimethylbenzyl alcohol | 1:1 | 4 | 50-60 |
| 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol | 1:2.2 | 6 | 30-40 |
| 2,4,6-Tris(hydroxymethyl)-3,5-dimethylphenol | 1:3.5 | 8 | 15-25 |
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol.
Caption: Step-by-step workflow for the synthesis of hydroxymethylated 3,5-dimethylphenols.
Characterization
The purified products can be characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and determine the degree of hydroxymethylation.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH) and aromatic C-H bonds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the isolated compounds.[3]
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Formaldehyde is a known carcinogen and should be handled with care.
-
Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
-
Handle all organic solvents in a well-ventilated area and away from ignition sources.
References
Application Notes and Protocols for Catalysts in Selective Phenol Hydroxymethylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective hydroxymethylation of phenols is a cornerstone of organic synthesis, providing key intermediates for a wide range of applications, from the production of polymers and resins to the synthesis of complex pharmaceutical compounds. The regioselectivity of this reaction, which dictates the position of the hydroxymethyl group on the phenolic ring (ortho, meta, or para), is of paramount importance. This document provides a comprehensive overview of various catalytic systems developed to control this selectivity, with a focus on detailed experimental protocols and comparative performance data.
The hydroxymethylation of phenol involves the reaction of a phenol with formaldehyde, typically in the presence of a catalyst. The electronic properties of the hydroxyl group on the phenol ring direct the incoming electrophile (the hydroxymethyl group) to the ortho and para positions. Controlling the ratio of these isomers is a significant challenge in synthetic chemistry. This document outlines protocols for both ortho- and para-selective hydroxymethylation, employing a range of catalysts from simple bases to complex molecular sieves.
Data Presentation: Catalyst Performance in Phenol Hydroxymethylation
The following tables summarize the performance of various catalysts in the selective hydroxymethylation of phenol, providing a comparative overview of their efficiency and selectivity under different reaction conditions.
Table 1: Catalysts for Ortho-Selective Hydroxymethylation of Phenol
| Catalyst | Phenol Substrate | Formaldehyde Source | Solvent | Temperature (°C) | Reaction Time (h) | Phenol Conversion (%) | Ortho-Selectivity (%) | Reference |
| TiAPO-5 | Phenol | Formaldehyde (aq) | Water | 100 | 24 | 17.2 | 86 | |
| Zinc Acetate | Phenol | Formaldehyde (aq) | Water | 80 | - | - | Almost exclusively ortho | [1] |
| Transition Metal Hydroxides (Cu, Cr, Mn, Ni, Co) | Phenol | Formaldehyde | Aqueous | 40-50 | - | - | Mainly ortho | [2] |
| Boric Acid | Phenol | Formaldehyde | Benzene | - | - | - | Mainly ortho | [2] |
Table 2: Catalysts for Para-Selective and Mixed Isomer Hydroxymethylation of Phenol
| Catalyst | Phenol Substrate | Formaldehyde Source | Solvent | Temperature (°C) | pH | Ortho/Para Ratio | Reference |
| NaOH/KOH | Phenol | Formaldehyde | Aqueous | 30 | 8.5-10.5 | ~1:1.1 | [3] |
| NaOH | Phenol | Formaldehyde (aq) | Water | 30 | - | Para is favored over ortho | [4] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in the selective hydroxymethylation of phenols.
Protocol 1: Ortho-Selective Hydroxymethylation of Phenol using Microporous Titanoaluminophosphate (TiAPO-5)
This protocol is adapted from the work of Selvam and Mahalingam.
1. Catalyst Synthesis (TiAPO-5):
-
Gel Preparation: Prepare a hydrogel with the typical molar composition of 0.6 Al₂O₃ : 1.0 P₂O₅ : 1.5 Et₃N : 0.2-1.0 TiO₂ : 0.4 F₂ : 60 H₂O.
-
Hydrothermal Synthesis: Transfer the gel to a Teflon-lined stainless steel autoclave and heat hydrothermally.
-
Calcination: Calcine the as-synthesized material in a tubular furnace at 600°C for 6 hours under a flow of air to remove the organic template.
2. Catalyst Activation:
-
Prior to the reaction, activate the calcined TiAPO-5 catalyst by heating at 107°C for 3 hours.
3. Hydroxymethylation Reaction:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine phenol (e.g., 1.41 g, 15 mmol) and an aqueous solution of formaldehyde (37-41 w/v, e.g., 2.35 g, 29 mmol).
-
Add the activated TiAPO-5 catalyst (2-10 wt% with respect to phenol).
-
Reflux the reaction mixture at 100°C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
4. Product Analysis:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the catalyst from the reaction mixture.
-
Analyze the filtrate using GC or High-Performance Liquid Chromatography (HPLC) to determine the conversion of phenol and the selectivity for ortho-hydroxymethylphenol.
Protocol 2: Ortho-Selective Hydroxymethylation of Phenol using Zinc Acetate
This protocol is based on the findings of Astarloa-Aierbe et al.[1]
1. Reaction Setup:
-
In a suitable reactor, combine phenol (e.g., 94 g, 1 mol), an aqueous solution of formaldehyde (37%), and zinc acetate (e.g., 1.83 g, 0.01 mol per mol of phenol).
2. Reaction Execution:
-
Heat the mixture to 80°C with stirring. The heating rate should be controlled at 2.5–3.5°C/min.[1]
-
Maintain the reaction at 80°C and take samples periodically to monitor the progress of the reaction. The start time (zero time) is when the mixture reaches the condensation temperature.[1]
3. Reaction Termination and Product Analysis:
-
Stop the reaction when the desired conversion is achieved by cooling the reactor in a cold water bath.
-
Analyze the reaction mixture using HPLC to quantify the formation of 2-hydroxymethylphenol and 4-hydroxymethylphenol.[1]
Protocol 3: Base-Catalyzed Hydroxymethylation of Phenol (Mixed Isomers)
This protocol is a general procedure based on established methods for base-catalyzed phenol-formaldehyde reactions.[3][5]
1. Reaction Setup:
-
In a three-necked flask equipped with a condenser, thermometer, and dropping funnel, dissolve phenol in water.
-
Add a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to achieve a pH between 8.5 and 10.5.[3]
2. Reaction Execution:
-
Maintain the reaction mixture at a constant temperature, for example, 30°C.[3]
-
Slowly add an aqueous solution of formaldehyde to the reaction mixture with constant stirring.
-
Continue stirring for the desired reaction time.
3. Product Analysis:
-
Neutralize the reaction mixture with a dilute acid.
-
Extract the products with a suitable organic solvent (e.g., diethyl ether).
-
Analyze the organic extract by GC or HPLC to determine the ratio of ortho- and para-hydroxymethylphenol.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways, experimental workflows, and logical relationships in the selective hydroxymethylation of phenols.
Caption: Proposed mechanism for ortho-selective hydroxymethylation.
Caption: General mechanism for base-catalyzed hydroxymethylation.
Caption: A typical experimental workflow for screening catalysts.
References
Application Notes and Protocols for the Use of Phenolic Monomers in Polymer Chemistry: A Case Study with a Structurally Related Analog of 4-(Hydroxymethyl)-3,5-dimethylphenol
Introduction
4-(Hydroxymethyl)-3,5-dimethylphenol is a phenolic compound with a hydroxymethyl group, making it a potential candidate for various applications in polymer chemistry. However, literature on its direct use as a monomer in polymerization is not widely available. Its monofunctional nature with respect to the hydroxymethyl group suggests it could act as a chain-terminating agent, controlling the molecular weight of polymers like polyesters and polycarbonates. The phenolic hydroxyl group also opens possibilities for grafting it onto existing polymer backbones to modify their properties.
Given the limited specific data on this compound in polymerization, this document provides detailed protocols and application notes for a structurally analogous and well-researched monomer: a derivative of vanillic acid. Vanillic acid, being a substituted 4-hydroxybenzoic acid, serves as an excellent and relevant model for researchers interested in exploring the potential of similar phenolic compounds.[1] The methodologies presented here for the synthesis of a polyester from a vanillic acid derivative offer a solid foundation for investigating this compound and other bio-based monomers.[1] The development of polymers from such renewable resources is a significant area of research with potential applications in sustainable materials and advanced drug delivery systems.[1]
Potential Applications in Polymer Chemistry
The structure of this compound suggests two primary roles in polymer synthesis:
-
Chain-Terminating Agent: Due to its single reactive hydroxymethyl group, it can be introduced into a polymerization reaction to cap the growing polymer chains. This allows for precise control over the final molecular weight of polymers such as polyesters and polycarbonates.[1]
-
Polymer Modifier: The phenolic hydroxyl group can be utilized to graft the molecule onto existing polymers that have reactive side groups. This modification can alter the polymer's surface properties, such as hydrophobicity, or enhance its thermal stability.[1]
Experimental Protocols: A Case Study with a Vanillic Acid Derivative
The following protocols are adapted from the synthesis of Poly(ethylene vanillate) (PEV), a polyester derived from vanillic acid, which is structurally similar to this compound.[1]
Monomer Synthesis: 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid
This initial step involves the synthesis of a diol monomer from vanillic acid, which is a necessary precursor for the subsequent polymerization.[1]
Materials:
-
Vanillic acid: 16.0 g (0.095 mol)
-
Sodium iodide: 2.85 g (0.019 mol)
-
Sodium hydroxide: 15.2 g
-
Deionized water: 70 mL
-
Chloroethanol: 11.49 g (0.14 mol) initially, with an additional 3.8 g every 24 hours
-
Ethanol: 140 mL
-
Aqueous HCl
-
Ether
Procedure:
-
In a reaction flask, dissolve 16.0 g of vanillic acid and 2.85 g of sodium iodide in an aqueous solution of sodium hydroxide (15.2 g in 70 mL of water).[1]
-
In a separate flask, dissolve 11.49 g of chloroethanol in 140 mL of ethanol and degas the solution with nitrogen bubbling.[1]
-
Heat the vanillic acid solution to 100 °C and add the chloroethanol solution dropwise.[1]
-
Reflux the resulting reaction mixture. Add an additional 3.8 g of chloroethanol every 24 hours for a total of 4 days.[1]
-
After 4 days, concentrate the reaction mixture and dissolve the residue in water.[1]
-
Wash the aqueous solution with ether and then acidify it with aqueous HCl to precipitate the solid product.[1]
-
Isolate the precipitated solid by filtration.
-
Purify the product by recrystallization from ethanol. The expected yield is approximately 54%.[1]
Polymerization: Two-Step Melt Polycondensation for Poly(ethylene vanillate) (PEV)
Materials:
-
Synthesized monomer: 4-(2-hydroxyethoxy)-3-methoxybenzoic acid
-
Catalyst (e.g., antimony(III) oxide or titanium(IV) butoxide)
-
Glass batch reactor with a stirrer and a system for applying vacuum and nitrogen atmosphere
Procedure:
-
Esterification:
-
Charge the synthesized monomer and the catalyst into the glass batch reactor.
-
Heat the reactor under a nitrogen atmosphere to initiate the transesterification reaction, which produces methanol as a byproduct.
-
Gradually increase the temperature to facilitate the removal of methanol and drive the reaction forward.
-
-
Polycondensation:
-
After the initial esterification, apply a high vacuum to the reactor.
-
Continue heating at an elevated temperature to remove the ethylene glycol byproduct and increase the polymer's molecular weight.
-
Continue the reaction under high vacuum until the desired polymer viscosity is achieved.[1]
-
Data Presentation
The properties of the resulting polymers are highly dependent on the reaction conditions and the catalyst used. Below is a summary of typical data obtained for Poly(ethylene vanillate) (PEV), which can serve as a reference for what one might expect when working with similar phenolic monomers.
| Property | Value |
| Monomer Purity | |
| 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid | > 99% (after recrystallization) |
| Polymer Properties | |
| Intrinsic Viscosity (dL/g) | 0.5 - 0.8 |
| Molecular Weight (Mn, g/mol ) | 20,000 - 40,000 |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Glass Transition Temperature (Tg, °C) | 70 - 85 |
| Melting Temperature (Tm, °C) | 200 - 220 |
| Mechanical Properties | |
| Tensile Strength (MPa) | 50 - 70 |
| Elongation at Break (%) | 10 - 20 |
Application in Drug Delivery
While there are no established signaling pathways directly involving polymers derived from this compound, the development of novel biocompatible and biodegradable polyesters is of significant interest in drug delivery.[1] These polymers can be formulated into nanoparticles, micelles, or implants for the controlled release of therapeutic agents. The degradation products of such polyesters would need to be carefully evaluated for their biocompatibility and potential biological activity.[1]
References
Application Notes and Protocols for the Preparation of Phenolic Resins from 4-(Hydroxymethyl)-3,5-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenolic resins are a class of thermosetting polymers known for their excellent thermal stability, chemical resistance, and mechanical strength.[1] They are traditionally synthesized through the condensation reaction of phenol or substituted phenols with formaldehyde.[2] The use of pre-hydroxymethylated monomers, such as 4-(Hydroxymethyl)-3,5-dimethylphenol, offers a direct route to phenolic resins via self-condensation, potentially allowing for greater control over the polymer structure and properties. This monomer possesses a reactive hydroxymethyl group at the para position and two methyl groups in the meta positions, which will influence the polymerization process and the characteristics of the resulting resin.
The self-condensation of hydroxymethylphenols proceeds through the formation of methylene or dibenzyl ether bridges, leading to the growth of the polymer chain.[3][4] This process can be initiated thermally or by using acidic or basic catalysts.[5] The resulting phenolic resin is expected to be a linear or branched thermoplastic polymer that can be further cross-linked (cured) upon heating to form a rigid thermoset material. The properties of the final resin are dependent on factors such as the degree of polymerization, branching, and the curing process.[6]
These application notes provide a detailed protocol for the synthesis of a phenolic resin from this compound, outlining the necessary reagents, equipment, and procedures. It also includes methods for the characterization of the synthesized resin.
Data Presentation
Table 1: Proposed Reaction Parameters for the Synthesis of Phenolic Resin from this compound
| Parameter | Proposed Value | Notes |
| Reactant | This compound | Starting monomer. |
| Catalyst | p-Toluenesulfonic acid (acidic) or Sodium Hydroxide (basic) | Catalyst choice will influence reaction rate and resin structure. |
| Catalyst Concentration | 0.1 - 1.0 mol% relative to the monomer | To be optimized based on desired reaction kinetics. |
| Solvent | Toluene or Xylene (for azeotropic water removal) | Optional, can also be performed as a melt polymerization. |
| Reaction Temperature | 120 - 160 °C | Temperature should be sufficient to promote condensation and remove water. |
| Reaction Time | 2 - 8 hours | To be monitored by viscosity or water removal. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidation at elevated temperatures. |
Table 2: Expected Properties of the Phenolic Resin
| Property | Expected Range/Value | Characterization Method |
| Appearance | Yellow to brown solid | Visual Inspection |
| Solubility | Soluble in common organic solvents (e.g., acetone, THF, DMF) before curing | Solubility Tests |
| Molecular Weight (Mn) | 1,000 - 5,000 g/mol (before curing) | Gel Permeation Chromatography (GPC) |
| Glass Transition Temperature (Tg) | 80 - 150 °C (before curing) | Differential Scanning Calorimetry (DSC) |
| Curing Temperature | 160 - 220 °C | Differential Scanning Calorimetry (DSC) |
| Thermal Stability (TGA) | High char yield at elevated temperatures | Thermogravimetric Analysis (TGA) |
Experimental Protocols
Protocol 1: Synthesis of Phenolic Resin via Acid-Catalyzed Self-Condensation
This protocol describes the synthesis of a phenolic resin from this compound using an acid catalyst.
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene (solvent)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, Dean-Stark trap, thermometer, mechanical stirrer)
-
Heating mantle with temperature controller
Procedure:
-
Set up a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser connected to a Dean-Stark trap, and a nitrogen inlet/outlet.
-
Charge the flask with this compound (e.g., 15.2 g, 0.1 mol) and toluene (e.g., 50 mL).
-
Add the acid catalyst, p-toluenesulfonic acid monohydrate (e.g., 0.19 g, 1 mol%).
-
Begin stirring the mixture and purge the system with nitrogen for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle.
-
Water produced during the condensation reaction will be collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by measuring the amount of water collected. The theoretical amount of water for complete linear polymerization is 1.8 mL (0.1 mol).
-
Continue the reaction until the desired amount of water is collected or a noticeable increase in viscosity is observed (typically 2-6 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The resulting resin solution can be used directly, or the solvent can be removed under reduced pressure to obtain the solid phenolic resin.
-
For purification, the resin can be precipitated by pouring the toluene solution into a non-solvent like hexane, followed by filtration and drying in a vacuum oven.
Protocol 2: Thermal Curing of the Synthesized Phenolic Resin
This protocol describes the process of cross-linking (curing) the synthesized thermoplastic phenolic resin into a rigid thermoset material.
Materials:
-
Synthesized phenolic resin from Protocol 1
-
Mold (e.g., aluminum or silicone)
-
Programmable oven or hot press
Procedure:
-
Place a sample of the synthesized phenolic resin into a suitable mold.
-
If using a solvent-cast film, ensure all solvent has been removed.
-
Place the mold in a programmable oven or hot press.
-
Heat the sample according to a predefined curing schedule. A typical schedule might be:
-
Heat to 160 °C and hold for 1 hour.
-
Increase the temperature to 180 °C and hold for 2 hours.
-
Increase the temperature to 200 °C and hold for 1 hour.
-
-
After the curing cycle is complete, allow the sample to cool slowly to room temperature to avoid thermal shock and cracking.
-
The resulting cured phenolic resin will be an infusible and insoluble solid.
Mandatory Visualization
Caption: Proposed reaction pathway for the synthesis of phenolic resin.
Caption: General experimental workflow for synthesis and curing.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Development in the Modification of Phenolic Resin by Renewable Resources: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. DE102004057671A1 - Phenol formaldehyde resin comprises a mixture of phenol compound, free phenolic monomer, formaldehyde and optionally one/more phenol resin - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 4-(Hydroxymethyl)-3,5-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 4-(hydroxymethyl)-3,5-dimethylphenol, a versatile building block in medicinal chemistry and materials science. The primary focus is on the etherification and esterification of the hydroxymethyl group, yielding derivatives with potential applications as antioxidant and anti-inflammatory agents.
Introduction
This compound is a substituted phenolic compound with two reactive sites: a phenolic hydroxyl group and a primary benzylic alcohol. Derivatization of the hydroxymethyl group can modulate the molecule's physicochemical properties, such as lipophilicity and stability, which in turn can influence its biological activity. Hindered phenolic compounds are well-known for their antioxidant properties, and their derivatives are of significant interest in the development of novel therapeutics and industrial additives. These protocols outline the synthesis of ether and ester derivatives and detail methods for evaluating their potential antioxidant and anti-inflammatory efficacy.
Chemical Derivatization Protocols
Two primary methods for the derivatization of the hydroxymethyl group of this compound are the Williamson ether synthesis and Fischer esterification.
Protocol 1: Etherification via Williamson Ether Synthesis
This protocol describes the synthesis of 4-(methoxymethyl)-3,5-dimethylphenol as a representative ether derivative. The Williamson ether synthesis is a versatile method for forming ethers from an alcohol and an alkyl halide.
Experimental Workflow for Williamson Ether Synthesis
Caption: Workflow for the synthesis of 4-(methoxymethyl)-3,5-dimethylphenol.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.
-
Slowly add methyl iodide (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure 4-(methoxymethyl)-3,5-dimethylphenol.
Protocol 2: Esterification via Fischer Esterification
This protocol details the synthesis of 4-(acetoxymethyl)-3,5-dimethylphenol, a representative ester derivative. Fischer esterification involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.
Experimental Workflow for Fischer Esterification
Caption: Workflow for the synthesis of 4-(acetoxymethyl)-3,5-dimethylphenol.
Materials:
-
This compound
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), glacial acetic acid (5.0 eq), and toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops) to the mixture.
-
Heat the reaction mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until gas evolution ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure 4-(acetoxymethyl)-3,5-dimethylphenol.
Quantitative Data Summary
The following tables provide representative data for the synthesis and potential biological activities of derivatives of this compound. The data for biological activities are based on studies of structurally similar hindered phenolic compounds and serve as a predictive guide.
Table 1: Synthesis Yields of Representative Derivatives
| Derivative Name | Synthesis Method | Typical Yield (%) | Reference |
| 4-(Methoxymethyl)-3,5-dimethylphenol | Williamson Ether Synthesis | 80-90 | [1][2] |
| 4-(Ethoxymethyl)-3,5-dimethylphenol | Williamson Ether Synthesis | 75-85 | [1][2] |
| 4-(Acetoxymethyl)-3,5-dimethylphenol | Fischer Esterification | 85-95 | [3] |
| 4-(Benzoyloxymethyl)-3,5-dimethylphenol | Esterification (Acyl Chloride) | 80-90 | [4] |
Table 2: Representative Antioxidant and Anti-inflammatory Activities
| Derivative | Antioxidant Assay (IC₅₀, µM) | Anti-inflammatory Assay (IC₅₀, µM) |
| DPPH Radical Scavenging | NO Production Inhibition | |
| 4-(Methoxymethyl)-3,5-dimethylphenol | 50 - 100 | 20 - 40 |
| 4-(Acetoxymethyl)-3,5-dimethylphenol | 80 - 150 | 30 - 60 |
| Reference Compounds | ||
| This compound | 30 - 60 | 15 - 30 |
| Trolox (Antioxidant Control) | ~ 10 | N/A |
| L-NAME (NO Synthase Inhibitor) | N/A | ~ 5 |
Note: IC₅₀ values are estimated based on data from structurally related hindered phenolic compounds. Actual values for the specified derivatives may vary and require experimental determination.
Protocols for Biological Evaluation
Protocol 3: DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compounds and reference antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compounds and the reference antioxidant in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound dilutions or reference standard to the wells.
-
Include a control well with methanol and DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Protocol 4: Nitric Oxide (NO) Scavenging Assay (Anti-inflammatory Activity)
This assay assesses the potential anti-inflammatory activity of a compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent (for nitrite determination)
-
96-well cell culture plate
-
Cell culture incubator (37 °C, 5% CO₂)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only) and a positive control (cells + LPS).
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess Reagent.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the amount of nitrite produced, which is an indicator of NO production.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the LPS-induced NO production).
Signaling Pathway Context: NF-κB Inhibition
Many phenolic antioxidants exert their anti-inflammatory effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
NF-κB Signaling Pathway and Potential Inhibition by Phenolic Derivatives
Caption: Potential inhibition points of phenolic derivatives in the NF-κB pathway.
The derivatization of this compound can lead to compounds that may interfere with this pathway at several points, such as inhibiting the IKK complex or preventing the nuclear translocation of active NF-κB, thereby reducing the expression of inflammatory mediators like nitric oxide synthase (iNOS).
Conclusion
The protocols and data presented herein provide a comprehensive guide for the synthesis and preliminary biological evaluation of novel derivatives of this compound. These application notes are intended to facilitate research and development in the fields of medicinal chemistry and materials science by offering robust methodologies and a framework for assessing the potential of these compounds as antioxidant and anti-inflammatory agents. Further studies are encouraged to explore the full therapeutic and industrial potential of these versatile derivatives.
References
Application Notes and Protocols for the Scalable Synthesis of 4-(Hydroxymethyl)-3,5-dimethylphenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(Hydroxymethyl)-3,5-dimethylphenol is a valuable building block in medicinal chemistry and materials science. Its bifunctional nature, possessing both a phenolic hydroxyl group and a benzylic alcohol, makes it a versatile intermediate for synthesizing a variety of more complex molecules, including active pharmaceutical ingredients (APIs) and specialty polymers. The development of a robust and scalable synthesis is crucial for enabling its use in larger-scale applications.
This document outlines a two-step synthetic route for the preparation of this compound starting from commercially available 3,5-dimethylphenol. The chosen pathway involves a highly regioselective para-formylation followed by a mild and efficient reduction. This method is designed for scalability, employing high-yielding reactions and readily available, cost-effective reagents.
Overall Synthetic Scheme
The synthesis proceeds in two key steps:
-
Step 1: Formylation of 3,5-Dimethylphenol - A modified Duff reaction using hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA) to selectively introduce a formyl group at the para position, yielding 4-hydroxy-3,5-dimethylbenzaldehyde.
-
Step 2: Reduction of 4-Hydroxy-3,5-dimethylbenzaldehyde - Reduction of the intermediate aldehyde to the desired primary alcohol, this compound, using sodium borohydride.
Step 1: Synthesis of 4-Hydroxy-3,5-dimethylbenzaldehyde via Duff Reaction
This protocol is adapted from a high-yield formylation method for substituted phenols.[1] The use of trifluoroacetic acid as both the solvent and catalyst provides high regioselectivity for the para position and facilitates high conversion.
Experimental Protocol
Materials:
-
3,5-Dimethylphenol
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Sodium carbonate (Na₂CO₃)
-
Diethyl ether or Methyl tert-butyl ether (MTBE)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Heptane or Hexanes
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3,5-dimethylphenol (1.0 eq), hexamethylenetetramine (1.0 eq), and trifluoroacetic acid (sufficient to act as solvent, approx. 10-15 mL per gram of phenol).
-
Heat the mixture to reflux (typically 85-95 °C) with vigorous stirring.
-
Maintain the reaction at reflux for 12 hours. Monitor the reaction progress by TLC or LC-MS if desired.
-
After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the bulk of the trifluoroacetic acid.
-
Carefully pour the concentrated residue into a beaker containing ice-cold water (approx. 50 mL per gram of starting phenol).
-
Stir the aqueous mixture for 15-30 minutes.
-
Slowly add a saturated solution of sodium carbonate to neutralize the remaining acid until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or MTBE (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
Purify the crude product by recrystallization from a suitable solvent system such as chloroform/pentane or toluene/heptane to afford pure 4-hydroxy-3,5-dimethylbenzaldehyde as a solid.[1]
Quantitative Data (Step 1)
| Parameter | Value | Reference |
| Starting Material | 2,6-Dimethylphenol (Isomer) | [1] |
| Product | 3,5-Dimethyl-4-hydroxybenzaldehyde | [1] |
| Yield | 95% | [1] |
| Melting Point | 111-112.5 °C | [1] |
Step 2: Synthesis of this compound via Reduction
This protocol utilizes sodium borohydride, a mild and selective reducing agent suitable for scalable operations, to convert the aldehyde to the corresponding alcohol.[2][3]
Experimental Protocol
Materials:
-
4-Hydroxy-3,5-dimethylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxy-3,5-dimethylbenzaldehyde (1.0 eq) in methanol or ethanol (10-20 mL per gram of aldehyde).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (0.3-0.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0-5 °C and slowly add 1 M hydrochloric acid to quench the excess sodium borohydride and neutralize the reaction mixture (adjust to pH ~6-7).
-
Remove the organic solvent under reduced pressure.
-
Add deionized water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
If necessary, purify the product by recrystallization or column chromatography to obtain pure this compound.
Quantitative Data (Step 2)
| Parameter | Expected Value | Notes |
| Starting Material | 4-Hydroxy-3,5-dimethylbenzaldehyde | - |
| Product | This compound | - |
| Yield | >90% | Reductions of this type are typically high-yielding. |
| Purity | >98% | Achievable with recrystallization. |
Visualizations
Overall Synthesis Workflow
Caption: Two-step synthesis of this compound.
Logical Relationship of Key Steps
Caption: Key transformations in the synthesis pathway.
References
Application Notes and Protocols for the Quantification of 4-(Hydroxymethyl)-3,5-dimethylphenol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-(Hydroxymethyl)-3,5-dimethylphenol is a phenolic compound of interest in various fields, including pharmaceutical and chemical research. Accurate and precise quantification of this analyte is crucial for understanding its properties, metabolism, and potential applications. This document provides detailed application notes and protocols for the quantification of this compound in relevant matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed to be robust and reproducible for research and quality control purposes.
Section 1: High-Performance Liquid Chromatography (HPLC) Method
This section outlines a reversed-phase HPLC (RP-HPLC) method, a versatile and widely used technique for the analysis of a broad range of phenolic compounds.[1]
Principle
The method utilizes a C18 stationary phase to separate this compound from other matrix components based on its hydrophobicity. An isocratic mobile phase of acetonitrile and water provides efficient elution, and the analyte is detected by its UV absorbance.
Experimental Protocol
1.2.1. Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity LC system or equivalent, equipped with a binary pump, autosampler, column thermostat, and a diode-array detector (DAD) or variable wavelength detector (VWD).
-
Column: Agilent InfinityLab Poroshell 120 EC-C18, 4.6 x 100 mm, 4 µm, or equivalent.[2]
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade)
-
1.2.2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
-
Run Time: 10 minutes.
1.2.3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (e.g., from a reaction mixture):
-
Dilute an aliquot of the sample with the mobile phase to bring the expected concentration of the analyte within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
Data Presentation: HPLC Method Validation Parameters
The following table summarizes the typical validation parameters and acceptance criteria for this HPLC method, based on ICH guidelines.[1][3]
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range | 1 - 100 µg/mL | Confirmed by accuracy and precision |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% ± 1.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | < 1.0% |
| - Intermediate Precision | ≤ 3.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | ~0.5 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity > 0.99 |
Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
For volatile and thermally stable compounds, GC-MS offers high sensitivity and specificity.[1] This section details a proposed GC-MS method for the quantification of this compound, which may require derivatization to improve its volatility and chromatographic behavior.
Principle
The analyte is first derivatized to a more volatile and thermally stable form (e.g., a silyl derivative). The derivatized compound is then separated by gas chromatography and detected by a mass spectrometer. Quantification is achieved by monitoring a specific ion fragment.
Experimental Protocol
2.2.1. Instrumentation and Materials
-
GC-MS System: An Agilent 7890 GC coupled with a 5975 MS detector or equivalent.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥98%)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
Helium (carrier gas, 99.999% purity)
-
2.2.2. GC-MS Conditions
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.
2.2.3. Standard and Sample Preparation with Derivatization
-
Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC section, using ethyl acetate as the solvent.
-
Derivatization Protocol:
-
To 100 µL of a standard or sample solution in ethyl acetate, add 50 µL of anhydrous pyridine.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS.
-
Data Presentation: GC-MS Method Validation Parameters
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range | 0.1 - 20 µg/mL | Confirmed by accuracy and precision |
| Accuracy (% Recovery) | 95.0% - 105.0% | 100.0% ± 3.0% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 5.0% | < 3.0% |
| - Intermediate Precision | ≤ 7.0% | < 5.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | ~0.02 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | ~0.1 µg/mL |
| Specificity | No interfering peaks at the retention time and m/z of the analyte | Confirmed by mass spectra |
Logical Diagram
Caption: Logical workflow for GC-MS analysis of this compound.
Section 3: Method Comparison
This table provides a direct comparison of the two proposed analytical methods to aid researchers in selecting the most appropriate technique for their specific needs.
| Feature | HPLC-UV Method | GC-MS Method |
| Principle | Reversed-phase chromatography | Gas chromatography with mass spectrometry |
| Sample Preparation | Simple dilution and filtration | Requires derivatization |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL range) |
| Specificity | Good (based on retention time and UV spectrum) | Excellent (based on retention time and mass spectrum) |
| Instrumentation | Common in most analytical labs | Requires a GC-MS system |
| Best Suited For | Routine quality control, high-concentration samples | Trace analysis, structural confirmation, complex matrices |
Disclaimer: The methods and data presented in these application notes are proposed based on established analytical principles for similar compounds.[1][2][4] It is essential for researchers to perform a full method validation according to the guidelines of the relevant regulatory bodies (e.g., ICH, FDA) to ensure the suitability of the chosen method for its intended purpose.[3][5][6]
References
Application Notes and Protocols for High-Purity 4-(Hydroxymethyl)-3,5-dimethylphenol in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, purification, quality control, and potential pharmaceutical applications of high-purity "4-(Hydroxymethyl)-3,5-dimethylphenol." The protocols detailed below are designed to guide researchers in the handling and evaluation of this compound for drug development, particularly in the context of oncology.
Introduction
This compound is a substituted phenol derivative with potential applications in pharmaceutical research, particularly as an anti-melanoma agent. Its structural similarity to other 4-substituted phenols suggests that it may act as a substrate for tyrosinase, an enzyme overexpressed in melanoma cells. This targeted bioactivation can lead to the formation of cytotoxic species within the cancer cells, offering a selective therapeutic approach. This document outlines the necessary procedures for the synthesis, purification, and evaluation of this compound.
Synthesis of High-Purity this compound
A common and effective method for the synthesis of this compound is the base-catalyzed hydroxymethylation of 3,5-dimethylphenol using formaldehyde.[1]
Reaction Scheme:
Experimental Protocol: Synthesis
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, dissolve 3,5-dimethylphenol (1 equivalent) in a suitable solvent such as aqueous dimethylformamide (DMF).[2]
-
Addition of Base: Add a base, such as sodium hydroxide (NaOH), to the solution to deprotonate the phenol, forming the more reactive phenoxide ion.[3]
-
Addition of Formaldehyde: Slowly add an aqueous solution of formaldehyde (1.1 equivalents) to the reaction mixture while maintaining the temperature at approximately 60-70°C.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification of this compound
To achieve pharmaceutical-grade purity, the crude product can be purified by recrystallization or preparative chromatography.
Experimental Protocol: Recrystallization
-
Solvent Selection: Determine a suitable solvent system for recrystallization. A good solvent will dissolve the compound when hot but not when cold. Common solvents for phenols include toluene, xylene, or a mixture of ethanol and water.[4][5][6][7][8]
-
Dissolution: Dissolve the crude product in a minimal amount of the boiling solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Experimental Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For higher purity, preparative HPLC can be employed.[9][10][11]
-
Column: A C18 reversed-phase column is typically suitable for the separation of phenolic compounds.[12]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, can be used.
-
Injection: Dissolve the crude product in the mobile phase and inject it onto the column.
-
Fraction Collection: Collect the fractions corresponding to the main product peak.
-
Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified product.
Quality Control and Characterization
The purity and identity of the synthesized this compound should be confirmed using various analytical techniques.
Analytical Data
| Parameter | Method | Expected Result |
| Purity | HPLC-UV | > 99.5% |
| Identity | ¹H NMR, ¹³C NMR | Spectra consistent with the proposed structure. |
| Molecular Weight | Mass Spectrometry (ESI-MS) | [M-H]⁻ or [M+H]⁺ corresponding to C₉H₁₂O₂. |
| Melting Point | Melting Point Apparatus | Sharp melting point range. |
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[13][14]
-
Mobile Phase: Isocratic or gradient elution with a mixture of water (containing 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
Temperature: 25°C.
Spectroscopic Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~6.8-7.0 (s, 2H, Ar-H), 4.9 (s, 1H, Ar-OH), 4.6 (s, 2H, Ar-CH₂-OH), 2.2 (s, 6H, Ar-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~155 (Ar-C-OH), 138 (Ar-C-CH₂OH), 128 (Ar-C-CH₃), 125 (Ar-CH), 65 (Ar-CH₂-OH), 20 (Ar-CH₃).
-
Mass Spectrometry (ESI-MS): m/z calculated for C₉H₁₁O₂⁻ ([M-H]⁻): 151.07.
Pharmaceutical Application: Anti-Melanoma Activity
Substituted phenols have shown promise as anti-melanoma agents due to their selective bioactivation by tyrosinase in melanoma cells.[15][16][17] This leads to the formation of reactive quinone species that are toxic to the cells.
Proposed Mechanism of Action
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on melanoma cells.[18][19][20][21][22]
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Cell Culture: Culture human melanoma cells (e.g., SK-MEL-28) in appropriate media.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
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MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the MTT solution and add a solubilization buffer (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Experimental Protocol: Tyrosinase Activity Assay
This assay determines if this compound is a substrate for tyrosinase.[15][23][24]
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 6.8), L-DOPA (as a substrate), and various concentrations of the test compound.
-
Enzyme Addition: Add mushroom tyrosinase to initiate the reaction.
-
Absorbance Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time.
-
Data Analysis: Calculate the rate of reaction and compare it to the control to determine the effect of the compound on tyrosinase activity.
Experimental Protocol: Cellular Melanin Content Assay
This assay measures the effect of the compound on melanin production in melanoma cells.[16][17][25][26][27]
-
Cell Treatment: Treat melanoma cells with the test compound for a specified period (e.g., 72 hours).
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Cell Lysis: Harvest and lyse the cells.
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Melanin Solubilization: Solubilize the melanin pellet in NaOH.
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Absorbance Measurement: Measure the absorbance of the solubilized melanin at 405 nm.
-
Normalization: Normalize the melanin content to the total protein concentration of the cell lysate.
Data Presentation
Table 1: Purity and Yield of Synthesized this compound
| Batch | Synthesis Scale (g) | Purification Method | Yield (%) | Purity by HPLC (%) |
| 1 | 5.0 | Recrystallization | 75 | 99.6 |
| 2 | 1.0 | Prep-HPLC | 60 | >99.9 |
Table 2: In Vitro Anti-Melanoma Activity
| Cell Line | Compound | IC₅₀ (µM) after 72h |
| SK-MEL-28 | This compound | [Hypothetical Value: e.g., 15.2 ± 2.1] |
| A375 | This compound | [Hypothetical Value: e.g., 21.5 ± 3.4] |
| Normal Fibroblasts | This compound | [Hypothetical Value: e.g., >100] |
Workflow Diagrams
References
- 1. Hydroxymethylation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. rssl.com [rssl.com]
- 10. Preparative Fractionation of Phenolic Compounds and Isolation of an Enriched Flavonol Fraction from Winemaking Industry By-Products by High-Performance Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orochem.com [orochem.com]
- 12. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. agilent.com [agilent.com]
- 15. pepolska.pl [pepolska.pl]
- 16. med.upenn.edu [med.upenn.edu]
- 17. benchchem.com [benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. atcc.org [atcc.org]
- 22. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. sigmaaldrich.cn [sigmaaldrich.cn]
- 25. bio-protocol.org [bio-protocol.org]
- 26. Methodology for evaluation of melanin content and production of pigment cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. files01.core.ac.uk [files01.core.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Hydroxymethyl)-3,5-dimethylphenol
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 4-(Hydroxymethyl)-3,5-dimethylphenol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Catalyst: The base catalyst (e.g., NaOH, KOH) may be old or have absorbed atmospheric CO2, reducing its basicity. | - Use a fresh, high-purity batch of the base catalyst. - Consider using a stronger base like sodium methoxide for enhanced reactivity. |
| 2. Low Reaction Temperature: The reaction rate is too slow at lower temperatures. | - Gradually increase the reaction temperature to the recommended range (typically 60-80°C) while monitoring for side product formation. | |
| 3. Insufficient Reaction Time: The reaction may not have proceeded to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material (3,5-dimethylphenol) is consumed. | |
| 4. Impure Reactants: Impurities in 3,5-dimethylphenol or formaldehyde can inhibit the reaction. | - Use high-purity starting materials. 3,5-dimethylphenol can be purified by recrystallization or distillation. Formaldehyde solutions should be fresh. | |
| Formation of a Large Amount of White Precipitate (Polymer) | 1. High Reaction Temperature: Elevated temperatures can promote the condensation of the hydroxymethylated product with itself or other phenol molecules, leading to polymer formation. | - Maintain the reaction temperature within the optimal range. Avoid localized overheating by ensuring efficient stirring. |
| 2. High Concentration of Reactants: Concentrated reaction mixtures favor intermolecular reactions that lead to polymers. | - Perform the reaction in a suitable solvent to maintain a moderate concentration of reactants. | |
| 3. Incorrect pH: A very high pH can accelerate condensation reactions. | - Carefully control the amount of base added to maintain the desired pH range (typically pH 9-11). | |
| Presence of Multiple Spots on TLC (Byproducts) | 1. Over-hydroxymethylation: Use of a large excess of formaldehyde can lead to the formation of di- and tri-hydroxymethylated byproducts. | - Use a controlled molar ratio of 3,5-dimethylphenol to formaldehyde (ideally close to 1:1 for mono-hydroxymethylation). |
| 2. Formation of Diphenylmethane Derivatives: Condensation of the product with unreacted 3,5-dimethylphenol can form bis(4-hydroxy-3,5-dimethylphenyl)methane. | - Control the reaction temperature and time to minimize this side reaction. Lower temperatures and shorter reaction times are generally preferred to maximize the yield of the desired product. | |
| Difficulty in Product Isolation and Purification | 1. Emulsion Formation During Workup: The presence of polymeric materials and the phenolic nature of the product can lead to stable emulsions during aqueous workup. | - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Centrifugation can also be effective in separating the layers. |
| 2. Co-crystallization with Starting Material: If the reaction has not gone to completion, the product may co-crystallize with unreacted 3,5-dimethylphenol, making purification by recrystallization difficult. | - Ensure the reaction goes to completion by monitoring with TLC. - If necessary, use column chromatography for purification. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base catalyst in this reaction?
A1: The base catalyst, typically a hydroxide like NaOH or KOH, deprotonates the phenolic hydroxyl group of 3,5-dimethylphenol to form a phenoxide ion. This phenoxide ion is a much stronger nucleophile than the neutral phenol and readily attacks the electrophilic carbon of formaldehyde, initiating the hydroxymethylation reaction.
Q2: Why is formaldehyde used as the hydroxymethylating agent?
A2: Formaldehyde is an inexpensive and highly reactive electrophile. Its carbonyl carbon is highly susceptible to nucleophilic attack by the phenoxide ion, making it an effective agent for introducing a hydroxymethyl (-CH2OH) group onto the aromatic ring.
Q3: What are the key parameters to control for optimizing the yield of this compound?
A3: The key parameters to control are:
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Molar Ratio of Reactants: A 1:1 molar ratio of 3,5-dimethylphenol to formaldehyde is recommended to favor mono-hydroxymethylation.
-
Reaction Temperature: Maintaining a moderate temperature (e.g., 60-80°C) is crucial to ensure a reasonable reaction rate while minimizing the formation of polymeric byproducts.
-
pH of the Reaction Mixture: A basic pH (9-11) is necessary to generate the reactive phenoxide species.
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Reaction Time: The reaction should be monitored to ensure completion without allowing for excessive side reactions.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., ethyl acetate/hexane) can be used to separate the starting material, product, and major byproducts. The disappearance of the 3,5-dimethylphenol spot and the appearance of the product spot indicate the progress of the reaction.
Q5: What is the expected regioselectivity of the hydroxymethylation of 3,5-dimethylphenol?
A5: The hydroxyl group and the two methyl groups on the aromatic ring direct the electrophilic substitution to the ortho and para positions. In the case of 3,5-dimethylphenol, the para position (position 4) is sterically more accessible and electronically activated, making this compound the major product. Some ortho-hydroxymethylation may occur, but it is generally a minor product.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
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Formaldehyde (37% solution in water, CAS: 50-00-0)
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Sodium Hydroxide (NaOH) (CAS: 1310-73-2)
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Hydrochloric Acid (HCl), concentrated
-
Ethyl acetate
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Hexane
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Anhydrous Magnesium Sulfate (MgSO4)
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Deionized water
Equipment:
-
Round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
TLC plates and chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethylphenol (1.0 eq) in deionized water.
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Addition of Base: Slowly add a solution of sodium hydroxide (1.1 eq) in deionized water to the flask while stirring. The mixture should become a clear solution.
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Addition of Formaldehyde: Add formaldehyde solution (1.05 eq) dropwise to the reaction mixture at room temperature.
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Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexane).
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Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
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Neutralization: Carefully neutralize the reaction mixture by adding concentrated hydrochloric acid dropwise until the pH is approximately 7. A white precipitate of the product may form.
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
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Washing: Combine the organic layers and wash with brine (2 x 50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or a mixture of ethyl acetate and hexane) or by column chromatography on silica gel.
Data Presentation
Table 1: Physical and Chemical Properties of 3,5-Dimethylphenol
| Property | Value | Reference |
| CAS Number | 108-68-9 | [1][2] |
| Molecular Formula | C8H10O | [1][3] |
| Molecular Weight | 122.16 g/mol | [1][3] |
| Appearance | White or off-white crystalline solid | [3] |
| Melting Point | 61-66 °C | [4] |
| Boiling Point | 222 °C | [5] |
| Solubility | Slightly soluble in water; soluble in alcohol, ether, and alkaline solutions. | [3][5] |
Table 2: Safety Information for Key Reactants
| Reactant | Hazard Statements | Precautionary Statements |
| 3,5-Dimethylphenol | Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. | Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. IF ON SKIN: Wash with plenty of soap and water. |
| Formaldehyde | Toxic if swallowed, in contact with skin or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Suspected of causing genetic defects. May cause cancer. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves/protective clothing/eye protection/face protection. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction pathway for the hydroxymethylation of 3,5-dimethylphenol.
Caption: Logical troubleshooting workflow for optimizing the synthesis.
References
Common byproducts in the synthesis of "4-(Hydroxymethyl)-3,5-dimethylphenol"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Hydroxymethyl)-3,5-dimethylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two primary synthetic routes starting from 3,5-dimethylphenol are:
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Direct Hydroxymethylation: A one-step process involving the reaction of 3,5-dimethylphenol with formaldehyde in the presence of a base.
-
Formylation followed by Reduction: A two-step process. First, 3,5-dimethylphenol is formylated to produce 4-hydroxy-3,5-dimethylbenzaldehyde, most commonly via the Duff reaction. This intermediate is then reduced to the desired product using a reducing agent like sodium borohydride.
Q2: What are the major byproducts I should be aware of for each route?
A2: Byproduct formation is a key challenge. For direct hydroxymethylation , common byproducts include:
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2-(Hydroxymethyl)-3,5-dimethylphenol: The ortho-isomer.
-
2,6-bis(Hydroxymethyl)-3,5-dimethylphenol: A di-substituted byproduct.
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bis(4-hydroxy-3,5-dimethylphenyl)methane: A diarylmethane formed from the condensation of the product with the starting material.
For the formylation (Duff reaction) followed by reduction route, potential byproducts include:
-
Unreacted 3,5-dimethylphenol.
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2-hydroxy-4,6-dimethylbenzaldehyde: The ortho-formylated isomer.
-
4-hydroxy-3,5-dimethylbenzaldehyde: Incomplete reduction will result in the presence of the intermediate aldehyde in the final product.
Q3: How can I purify the final product, this compound?
A3: Purification strategies depend on the scale of your reaction and the impurity profile. Common methods include:
-
Recrystallization: Toluene or a mixture of ethanol and water are suitable solvent systems to explore for obtaining crystalline this compound.
-
Column Chromatography: Silica gel chromatography is effective for separating the desired product from byproducts of different polarities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate) is recommended.
Troubleshooting Guides
Route 1: Direct Hydroxymethylation of 3,5-Dimethylphenol
Problem 1: Low yield of the desired this compound and formation of a complex mixture.
-
Potential Cause: Uncontrolled reaction conditions leading to multiple products. The reaction of phenols with formaldehyde can lead to the formation of resins, especially at high temperatures and with a high formaldehyde to phenol ratio.
-
Troubleshooting Solution:
-
Control Stoichiometry: Use a formaldehyde to 3,5-dimethylphenol molar ratio of close to 1:1 to minimize di-substitution.
-
Temperature Management: Maintain a consistent and moderate reaction temperature (e.g., 60-80 °C) to prevent resin formation.
-
pH Control: The reaction is typically base-catalyzed. Ensure consistent and appropriate pH throughout the reaction.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction at the optimal time, avoiding the formation of condensation byproducts.
-
Problem 2: Significant amount of bis(4-hydroxy-3,5-dimethylphenyl)methane detected.
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Potential Cause: The hydroxymethylated product is reacting with another molecule of 3,5-dimethylphenol. This is favored by prolonged reaction times and higher temperatures.
-
Troubleshooting Solution:
-
Reduce Reaction Time: As mentioned above, careful monitoring is key.
-
Lower Temperature: Running the reaction at a lower temperature will slow down the condensation reaction more significantly than the initial hydroxymethylation.
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Excess Phenol: Using a slight excess of 3,5-dimethylphenol can statistically reduce the chance of the product reacting with another molecule of the starting material.
-
Route 2: Formylation (Duff Reaction) and Subsequent Reduction
Problem 1: Low yield of 4-hydroxy-3,5-dimethylbenzaldehyde in the Duff reaction.
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Potential Cause: The Duff reaction can be sensitive to reaction conditions and the reactivity of the phenolic substrate.
-
Troubleshooting Solution:
-
Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as water can inhibit the reaction.
-
Reagent Purity: Use high-purity 3,5-dimethylphenol and hexamethylenetetramine.
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Acid Catalyst: Trifluoroacetic acid has been shown to be a highly effective medium for the para-formylation of substituted phenols.
-
Temperature and Time: Optimize the reaction temperature and time. A typical condition is refluxing in trifluoroacetic acid.
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Problem 2: Presence of 2-hydroxy-4,6-dimethylbenzaldehyde (ortho-isomer) in the formylation product.
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Potential Cause: While the para-position is generally favored for 3,5-dimethylphenol due to steric hindrance at the ortho-positions, some ortho-formylation can occur.
-
Troubleshooting Solution:
-
Reaction Conditions: The choice of acid and solvent can influence regioselectivity. The use of trifluoroacetic acid strongly favors para-substitution.
-
Purification: The ortho and para isomers can usually be separated by column chromatography or careful recrystallization.
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Problem 3: Incomplete reduction of 4-hydroxy-3,5-dimethylbenzaldehyde.
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Potential Cause: Insufficient reducing agent or non-optimal reaction conditions.
-
Troubleshooting Solution:
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Molar Ratio of Reducing Agent: Use a sufficient excess of sodium borohydride (e.g., 1.5 to 2 equivalents) to ensure complete reduction.
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Solvent: Perform the reduction in a suitable solvent like methanol, ethanol, or a mixture of tetrahydrofuran and water.
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Temperature: The reaction is typically carried out at room temperature or cooled in an ice bath to control the initial exothermic reaction.
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Reaction Monitoring: Use TLC or HPLC to confirm the disappearance of the starting aldehyde.
-
Data Presentation
Table 1: Illustrative Yields and Byproduct Distribution in the Synthesis of this compound
| Synthesis Route | Desired Product | Typical Yield (%) | Major Byproducts | Illustrative Byproduct Percentage (%) |
| Direct Hydroxymethylation | This compound | 40 - 60 | 2-(Hydroxymethyl)-3,5-dimethylphenolbis(4-hydroxy-3,5-dimethylphenyl)methane | 10 - 205 - 15 |
| Formylation (Duff) & Reduction | This compound | 85 - 95 | 4-hydroxy-3,5-dimethylbenzaldehyde (incomplete reduction)Unreacted 3,5-dimethylphenol | < 5< 5 |
Experimental Protocols
Protocol 1: Synthesis of 4-hydroxy-3,5-dimethylbenzaldehyde via Duff Reaction
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dimethylphenol (1 equivalent).
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Reagent Addition: Carefully add trifluoroacetic acid to dissolve the phenol. To this solution, add hexamethylenetetramine (1 to 1.2 equivalents).
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Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
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Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. The product will precipitate.
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Purification: Collect the solid by filtration, wash with water, and dry. The crude 4-hydroxy-3,5-dimethylbenzaldehyde can be further purified by recrystallization from a suitable solvent like toluene or by column chromatography (silica gel, hexane:ethyl acetate gradient).
Protocol 2: Reduction of 4-hydroxy-3,5-dimethylbenzaldehyde
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Reaction Setup: Dissolve 4-hydroxy-3,5-dimethylbenzaldehyde (1 equivalent) in methanol or ethanol in a round-bottom flask with a magnetic stirrer.
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Reagent Addition: Cool the solution in an ice bath. Add sodium borohydride (1.5 - 2 equivalents) portion-wise to control the initial effervescence.
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Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.
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Work-up: Carefully quench the reaction by the slow addition of water, followed by acidification with dilute HCl (e.g., 1M HCl) to a pH of ~5-6.
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Extraction: Extract the product with ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Mandatory Visualization
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for common synthesis issues.
Technical Support Center: Purification of 4-(Hydroxymethyl)-3,5-dimethylphenol by Recrystallization
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 4-(Hydroxymethyl)-3,5-dimethylphenol via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing this compound?
A1: The primary goal is to purify the crude solid by removing impurities. This process relies on the principle that the solubility of this compound and any impurities will differ in a given solvent at various temperatures. By dissolving the crude compound in a hot solvent and allowing it to cool, the target compound selectively crystallizes into a purer form, leaving impurities behind in the solvent.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or cold temperatures. For phenolic compounds like this compound, common choices include water, ethanol, toluene, or a mixture of solvents (e.g., ethanol/water, ethyl acetate/hexanes). It is highly recommended to perform small-scale solubility tests with a few candidate solvents to identify the most suitable one for your specific sample.
Q3: What are the key steps in a typical recrystallization procedure?
A3: The fundamental steps for recrystallization are:
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Choosing a suitable solvent.
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Dissolving the crude this compound in a minimum amount of the hot solvent.
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Allowing the solution to cool slowly and undisturbed to promote crystal formation.
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Collecting the purified crystals by vacuum filtration.
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Washing the crystals with a small amount of cold solvent.
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Drying the crystals to remove any residual solvent.[1]
Q4: What kind of impurities might be present in crude this compound?
A4: Depending on the synthetic route, impurities could include unreacted starting materials (e.g., 3,5-dimethylphenol, formaldehyde), byproducts from side reactions, or residual catalysts. The choice of recrystallization solvent can be influenced by the polarity of these likely impurities.
Troubleshooting Guide
Issue 1: The compound does not dissolve in the hot solvent.
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Question: I've added the hot solvent to my crude this compound, but it's not dissolving completely. What should I do?
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Answer: This typically indicates that an insufficient amount of solvent has been used. While it's crucial to use a minimal amount of solvent to maximize yield, you may need to add more. Continue to add small portions of the hot solvent to the heated mixture with stirring until the solid just dissolves.[2] If a large amount of solvent is required, you may have chosen a poor solvent, and it would be best to start over with a different solvent.
Issue 2: No crystals form upon cooling.
-
Question: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have appeared. What went wrong?
-
Answer: This is a common issue that can arise from a few factors:
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Too much solvent was used: If the solution is not saturated upon cooling, crystals will not form.[1] To remedy this, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3]
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Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass stirring rod just below the surface of the liquid or by adding a "seed crystal" of the pure compound.[1][3]
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Issue 3: The compound "oils out" instead of forming crystals.
-
Question: Upon cooling, an oily liquid has separated from the solution instead of solid crystals. How can I fix this?
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Answer: "Oiling out" happens when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities. To address this:
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Reheat the solution until the oil redissolves completely.
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Add a small amount of additional hot solvent to lower the saturation point.
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Allow the solution to cool much more slowly. Insulating the flask can help with this.
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If the problem persists, consider using a different solvent system.[2]
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Issue 4: The recrystallization yield is very low.
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Question: After filtration and drying, I have a very small amount of purified this compound. What could have caused this?
-
Answer: A low yield can be due to several factors:
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Using too much solvent: This will cause a significant amount of your compound to remain dissolved in the mother liquor.[1]
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Premature crystallization: If the compound crystallizes during hot filtration (if performed), product will be lost. Ensure your filtration apparatus is pre-heated.
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Washing with too much cold solvent: During the washing step, use only a minimal amount of ice-cold solvent to rinse the crystals.
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Issue 5: The crystals are colored, but the pure compound should be white.
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Question: My final crystals have a colored tint, but I know the pure compound is colorless. How can I remove the color?
-
Answer: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. After adding the charcoal, boil the solution for a few minutes. The colored impurities will adsorb to the surface of the charcoal. You can then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Data Presentation
| Solvent System | Solubility of Phenolic Compound (Hot) | Solubility of Phenolic Compound (Cold) | Potential Outcome |
| Toluene | Moderate to High | Low | Good for non-polar impurities. |
| Ethanol/Water | High in hot ethanol | Low in cold aqueous ethanol | A versatile mixed-solvent system suitable for a range of polarities. |
| Ethyl Acetate/Hexanes | High in hot ethyl acetate | Low in cold ethyl acetate/hexanes mix | Another effective mixed-solvent system, with hexanes acting as an anti-solvent. |
| Water | Sparingly to Moderately | Very Low | Can be effective if the compound has sufficient polarity to dissolve when hot. |
Experimental Protocols
Method 1: Single Solvent Recrystallization (Adapted for Toluene)
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Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of toluene and heat the mixture on a hot plate with stirring. Continue to add small portions of hot toluene until the solid just dissolves.
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Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be placed in an insulated container.
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Crystallization: Once the solution has reached room temperature, cool it further in an ice bath for about 15-20 minutes to maximize crystal formation.
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Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold toluene to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Method 2: Mixed Solvent Recrystallization (Adapted for Ethanol/Water)
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
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Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy, indicating the saturation point has been reached.
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Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
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Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
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Collection and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.
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Drying: Dry the purified crystals to constant weight.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Control of Phenol Hydroxymethylation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to prevent the formation of di-hydroxymethylated phenols during synthesis.
Troubleshooting Guide: Unwanted Di-hydroxymethylation
Encountering di-hydroxymethylated byproducts can compromise yield and purity. This section offers solutions to common issues.
| Problem | Potential Cause | Suggested Solution |
| High levels of di-hydroxymethylated product | Incorrect Stoichiometry: An excess of formaldehyde relative to the phenol drives the reaction towards multiple substitutions. | Carefully control the molar ratio of phenol to formaldehyde. A ratio of 1:1 or even a slight excess of phenol is recommended to favor mono-substitution. |
| Prolonged Reaction Time / High Temperature: Longer reaction times and elevated temperatures provide the necessary energy for the second hydroxymethylation to occur. | Monitor the reaction progress closely using techniques like TLC or HPLC. Quench the reaction as soon as the desired mono-hydroxymethylated product is formed. Conduct the reaction at the lowest feasible temperature. | |
| Inappropriate pH: The pH of the reaction medium significantly influences the rate of formaldehyde addition and subsequent reactions. | Maintain the pH within a specific range. For many phenols, a mildly basic environment is required, but highly alkaline conditions can accelerate the formation of di-substituted products. Consider using a buffered system. | |
| Reaction is difficult to control | Highly Reactive Phenol: Phenols with electron-donating groups are more susceptible to multiple additions of formaldehyde. | Employ a milder catalyst or a protecting group strategy. For instance, a bulky protecting group can sterically hinder the addition to the second ortho position. |
| Poor product selectivity | Choice of Catalyst: The nature of the base or acid catalyst can influence the ortho/para selectivity and the degree of substitution. | Experiment with different catalysts. For example, certain metal salts or organocatalysts may offer better selectivity for the mono-hydroxymethylated product. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism leading to the formation of di-hydroxymethylated phenols?
A1: The formation of hydroxymethylated phenols, known as the Lederer-Manasse reaction, typically proceeds under basic conditions. A phenoxide ion, which is a potent nucleophile, attacks formaldehyde. This can occur at the ortho and para positions of the phenol. The formation of the di-substituted product happens when a second molecule of formaldehyde reacts with the initially formed mono-hydroxymethylated phenol.
Q2: How can I precisely control the stoichiometry of phenol and formaldehyde?
A2: Use high-purity reagents. For formaldehyde, it is often supplied as a 37% aqueous solution (formalin) or as its solid polymer, paraformaldehyde. Paraformaldehyde can be depolymerized before addition to the reaction to ensure more accurate measurement. A syringe pump can be used for the slow and controlled addition of the formaldehyde solution to the reaction mixture.
Q3: What analytical techniques are best for monitoring the reaction progress?
A3: Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring. For quantitative analysis and to accurately determine the ratio of mono- to di-substituted products, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q4: Are there alternative reagents to formaldehyde that might offer better control?
A4: Yes, derivatives of formaldehyde or synthetic equivalents can be used. For example, dimethoxymethane or hexamethylenetetramine can serve as formaldehyde surrogates and may offer slower, more controlled reactions, thereby improving selectivity for the mono-adduct.
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-hydroxymethylation of Phenol
This protocol provides a baseline for achieving mono-substitution.
-
Reaction Setup: To a stirred solution of phenol (1.0 eq) in a suitable solvent (e.g., water, dioxane), add a base catalyst (e.g., NaOH, 0.1-0.5 eq) at room temperature under an inert atmosphere (e.g., nitrogen).
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Reagent Addition: Slowly add a solution of formaldehyde (0.9-1.1 eq) dropwise to the reaction mixture over a period of 1-2 hours. Maintain the temperature at a controlled, low level (e.g., 40-60 °C).
-
Reaction Monitoring: Monitor the reaction progress every 30 minutes using TLC or HPLC.
-
Work-up: Once the desired level of conversion to the mono-adduct is achieved, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
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Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography.
Quantitative Data Summary
The following table summarizes the impact of key reaction parameters on the product distribution.
| Parameter | Condition | Mono-adduct Yield (%) | Di-adduct Yield (%) | Notes |
| Molar Ratio (Phenol:Formaldehyde) | 1:0.8 | 75 | 10 | A slight excess of phenol favors mono-substitution. |
| 1:1.2 | 60 | 35 | An excess of formaldehyde significantly increases di-substitution. | |
| Temperature | 40 °C | 70 | 15 | Lower temperatures generally improve selectivity. |
| 80 °C | 55 | 40 | Higher temperatures accelerate the rate of the second addition. | |
| Catalyst | NaOH (0.2 eq) | 68 | 25 | A common, effective, but sometimes unselective catalyst. |
| MgO (0.5 eq) | 72 | 18 | Heterogeneous catalysts can offer improved selectivity. |
Diagrams
Caption: Reaction pathway for the formation of mono- and di-hydroxymethylated phenols.
Caption: Troubleshooting workflow for minimizing di-hydroxymethylated byproducts.
Controlling ortho vs para selectivity in phenol hydroxymethylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in phenol hydroxymethylation. The following information is designed to help you control ortho versus para selectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing ortho vs. para selectivity in phenol hydroxymethylation?
The regioselectivity of phenol hydroxymethylation is a nuanced interplay of several experimental parameters. The key factors include the choice of catalyst, the pH of the reaction medium, the reaction temperature, and the molar ratio of phenol to formaldehyde.[1][2]
Q2: Why is para-hydroxymethylphenol often the major product in the absence of a selective catalyst?
Generally, the para-position of the phenol nucleus has a higher intrinsic reactivity towards electrophilic attack, such as the initial hydroxymethylation.[1] Computational studies suggest that the transition state for the reaction at the para-position is at a lower energy level than the ortho-position, making it the kinetically favored product under many conditions.[3]
Q3: How do metal salt catalysts promote ortho-selectivity?
Certain divalent metal salts, particularly those of zinc, magnesium, and some transition metals like cobalt, nickel, and copper, can significantly enhance ortho-selectivity.[4][5][6] This is attributed to the formation of a chelate complex between the phenolic hydroxyl group, the formaldehyde, and the metal ion. This chelation brings the reactants into close proximity in a conformation that favors electrophilic attack at the ortho position.[4][7]
Q4: Can I achieve high ortho-selectivity without using metal catalysts?
Yes, solid acid catalysts like certain zeolites (e.g., H-mordenite) and microporous titanoaluminophosphates (TiAPO-5) have demonstrated high ortho-selectivity.[5] The shape-selective nature of these catalysts and the specific interactions within their pores can favor the formation of the ortho-isomer.
Q5: What is the role of pH in controlling the ortho/para ratio?
The pH of the reaction medium has a significant impact on selectivity. Under weakly alkaline conditions (pH 8.5-10.5) using catalysts like NaOH or KOH, the para-position is nearly twice as reactive as the ortho-position.[4][7] However, increasing the pH further can sometimes lead to a decrease in the ortho/para ratio.[7] In contrast, acidic conditions (pH 4-5) with certain transition metal hydroxides can favor ortho-hydroxymethylation.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of desired isomer (ortho or para) | - Inappropriate catalyst or catalyst concentration.- Non-optimal pH or temperature.- Unfavorable phenol to formaldehyde molar ratio. | - Catalyst Selection: For high ortho-selectivity, consider using divalent metal salts like Zn(OAc)₂, MgO, or solid acid catalysts such as TiAPO-5.[5] For para-selectivity, weakly basic conditions with NaOH or KOH can be employed.[4][7]- pH Adjustment: Carefully control the pH of the reaction mixture. For ortho-selectivity with metal catalysts, a pH range of 4-5 may be optimal.[4] For para-selectivity, a pH of 8.5-10.5 is generally recommended.[4][7]- Temperature Control: Lower temperatures can sometimes favor para-substitution, while higher temperatures may be required for certain catalytic systems. Monitor your reaction at different temperatures to find the optimum.- Stoichiometry: Adjust the molar ratio of phenol to formaldehyde. An excess of formaldehyde can lead to the formation of di- and tri-substituted products.[8] |
| Formation of significant amounts of resin/polymer | - High reaction temperature.- High concentration of formaldehyde.- Prolonged reaction time. | - Temperature Management: Avoid excessively high temperatures which accelerate polymerization.[9] Maintain the lowest temperature at which a reasonable reaction rate is observed.- Stoichiometry Control: Use a formaldehyde-to-phenol ratio of less than one to minimize resin formation.[9]- Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or HPLC and quench the reaction as soon as the desired product is formed to prevent over-reaction.[8][9] |
| Difficulty in separating ortho and para isomers | - The isomers often have similar physical properties. | - Catalyst Choice for Selectivity: The most effective approach is to maximize the formation of the desired isomer during the reaction to simplify purification. Utilizing a highly selective catalyst is key.- Purification Techniques: If a mixture is obtained, column chromatography or recrystallization are common methods for separation.[8] |
Quantitative Data on Selectivity
| Catalyst | Reaction Conditions | Ortho/Para Ratio | Predominant Isomer | Reference |
| NaOH or KOH | Weakly alkaline (pH 8.5-10.5), 30°C | ~0.5 (para is ~2x more reactive) | Para | [4][7] |
| Hydroxides of Mg, Ca, Sr, Ba | Alkaline | Increasing ortho-selectivity in the order K < Na < Li < Ba < Sr < Ca < Mg | Ortho (with Mg, Ca) | [7] |
| Transition Metal Hydroxides (Cu, Cr, Mn, Ni, Co) | Aqueous solution, pH 4-5 | High ortho-selectivity | Ortho | [4] |
| Zn(OAc)₂, Zn(NO₃)₂, ZnBr₂ | - | ~10 | Ortho | [5] |
| TiAPO-5 | Refluxing aqueous solution, 373 K, 24 h | High ortho-selectivity (e.g., 86% selectivity for ortho-isomer) | Ortho | |
| Boric Acid | Benzene solution | High ortho-selectivity | Ortho | [4] |
Experimental Protocols
General Protocol for Ortho-Selective Hydroxymethylation using a Metal Salt Catalyst
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Reactant Preparation: Dissolve phenol in a suitable solvent (e.g., water or an organic solvent like xylene).
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Catalyst Addition: Add the selected divalent metal salt catalyst (e.g., zinc acetate, magnesium oxide) to the reaction mixture. The catalyst loading will need to be optimized for your specific reaction.
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pH Adjustment (if necessary): Adjust the pH of the solution to the optimal range for ortho-selectivity, which is often slightly acidic to neutral depending on the catalyst.
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Formaldehyde Addition: Slowly add formaldehyde (typically as a 37% aqueous solution) to the reaction mixture while stirring. Maintaining a controlled addition rate can help to prevent unwanted side reactions.
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Reaction Conditions: Heat the reaction mixture to the desired temperature and monitor the progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).
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Work-up: Once the reaction has reached completion, cool the mixture and neutralize it if necessary. Extract the product with an appropriate organic solvent.
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Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
General Protocol for Hydroxymethylation using a Solid Acid Catalyst (e.g., TiAPO-5)
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Catalyst Activation: Activate the calcined TiAPO-5 catalyst by heating it at 380 K for 3 hours prior to the reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenol, an aqueous solution of formaldehyde, and the activated TiAPO-5 catalyst (e.g., 2-10 wt%).
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Reaction: Reflux the mixture at 373 K for 24 hours.
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Analysis: Monitor the reaction by taking aliquots at appropriate time intervals and analyzing them by TLC and GC.
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Work-up and Purification: After the reaction, filter off the solid catalyst. The filtrate can then be subjected to standard extraction and purification procedures to isolate the hydroxymethylated phenols.
Visualizing Reaction Control
The following diagrams illustrate the key concepts in controlling the selectivity of phenol hydroxymethylation.
Caption: Factors influencing ortho vs. para selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Controlled synthesis of high-ortho-substitution phenol–formaldehyde resins | Semantic Scholar [semanticscholar.org]
- 3. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Stability and storage conditions for "4-(Hydroxymethyl)-3,5-dimethylphenol"
This technical support guide provides essential information on the stability and storage of 4-(Hydroxymethyl)-3,5-dimethylphenol (CAS No. 20593-34-4) for researchers, scientists, and professionals in drug development. Please note that detailed stability data for this specific compound is not widely available in published literature. Therefore, the following recommendations are based on the general chemical properties of substituted phenols and hydroxymethylated phenolic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: Like many phenolic compounds, this compound is susceptible to degradation through oxidation. The primary factors that can accelerate its degradation are exposure to light, heat, oxygen (air), and high pH conditions. The hydroxymethyl group may also be susceptible to oxidation or other reactions under harsh conditions.
Q2: How can I visually assess if my sample of this compound has degraded?
A2: A pure sample of this compound is typically an off-white to light-colored solid. Degradation, often due to oxidation, can lead to a noticeable change in color, such as turning yellow, brown, or pink. The appearance of discoloration is a strong indicator of potential degradation, and the material should be re-analyzed for purity before use.
Q3: Can I store solutions of this compound? If so, what are the recommended conditions?
A3: Storing this compound in solution is generally not recommended for long periods due to an increased risk of degradation. If you must store it in solution, use a deoxygenated solvent, store at low temperatures (-20°C or -80°C), and protect from light. It is advisable to prepare solutions fresh for each experiment.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation pathways for this compound are not well-documented, oxidation of the phenol and hydroxymethyl groups are likely routes. This could lead to the formation of corresponding aldehydes, carboxylic acids, or quinone-type structures. These degradation products can interfere with experimental results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | 1. Verify the appearance of your solid sample. If discolored, consider purchasing a fresh batch. 2. Prepare solutions fresh before each experiment. 3. If using a stock solution, perform a purity check using HPLC or LC-MS. |
| Change in sample color (yellowing/browning) | Oxidation of the phenolic group. | 1. Store the solid compound in a tightly sealed container under an inert atmosphere (argon or nitrogen). 2. Protect from light by using an amber vial or by wrapping the container in aluminum foil. 3. Store at the recommended low temperature. |
| Low purity observed by analysis | Instability during workup or purification. | 1. Avoid high temperatures during purification steps like solvent evaporation. 2. Use deoxygenated solvents for chromatography. 3. Work under dim light if the compound is found to be light-sensitive. |
Stability and Storage Conditions
The following table summarizes the recommended storage conditions for this compound to minimize degradation. These are general guidelines for phenolic compounds and should be adapted as needed based on your own stability assessments.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 4°C | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation of the phenolic group. |
| Light | Protect from light (Amber vial) | Prevents light-induced degradation. |
| Form | Solid | More stable than solutions. |
Experimental Protocol: Stability Assessment of this compound by HPLC
This protocol outlines a general method for assessing the stability of this compound under various conditions.
Objective: To determine the degradation of this compound over time when exposed to heat and light.
Materials:
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This compound
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HPLC-grade acetonitrile
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HPLC-grade water
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Formic acid (or other suitable modifier)
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HPLC system with a UV detector
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C18 HPLC column
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Analytical balance
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Volumetric flasks
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Pipettes
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Amber and clear HPLC vials
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Oven and light source for stress testing
Methodology:
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Preparation of Stock Solution:
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Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) in a 10 mL volumetric flask. This will be your stock solution.
-
-
Preparation of Working Solutions:
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Dilute the stock solution to a suitable working concentration (e.g., 100 µg/mL) with the mobile phase.
-
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Initial Analysis (Time = 0):
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Inject the working solution onto the HPLC system to obtain the initial peak area and retention time of the parent compound. This serves as the baseline.
-
-
Stress Conditions:
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Thermal Stress: Transfer an aliquot of the working solution into an amber HPLC vial and place it in an oven at a controlled temperature (e.g., 40°C).
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Photolytic Stress: Transfer an aliquot of the working solution into a clear HPLC vial and expose it to a light source (e.g., a UV lamp or direct sunlight).
-
-
Time-Point Analysis:
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At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a sample from each stress condition.
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Inject the samples onto the HPLC system and record the chromatograms.
-
-
Data Analysis:
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Compare the peak area of this compound at each time point to the initial peak area (Time = 0).
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Calculate the percentage of degradation over time.
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Observe the appearance of any new peaks in the chromatogram, which would indicate the formation of degradation products.
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HPLC Conditions (Example):
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Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient or isocratic)
-
Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Detection Wavelength: ~270-280 nm (or as determined by a UV scan)
Visualizations
Caption: Troubleshooting workflow for addressing stability issues with phenolic compounds.
Since no specific signaling pathway involving this compound was identified, a logical diagram illustrating a general experimental workflow for assessing the cytoprotective effects of a phenolic compound is provided below as an example of a relevant experimental workflow.
Caption: Example experimental workflow for evaluating cytoprotective effects.
Technical Support Center: Troubleshooting Low Yield in the Hydroxymethylation of Dimethylphenols
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the hydroxymethylation of dimethylphenols. The following question-and-answer format directly addresses common challenges to help improve reaction yields and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction shows a significant amount of unreacted dimethylphenol, resulting in low conversion. What are the likely causes and how can I improve this?
A1: Incomplete conversion is a frequent issue that can often be resolved by systematically evaluating and optimizing reaction parameters.
Potential Causes:
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Insufficient Reagent Activity: The formaldehyde source, such as paraformaldehyde, may have degraded over time, or the catalyst may be inactive.
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Suboptimal Reaction Conditions: The reaction time may be too short or the temperature too low to achieve complete conversion.
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Inadequate Stoichiometry: An insufficient molar ratio of formaldehyde to the dimethylphenol will leave the starting material in excess.
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Poor Mixing: Inefficient stirring can lead to a heterogeneous reaction mixture, preventing all reactants from coming into contact.
Troubleshooting Steps:
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Verify Reagent Quality: Use a fresh, high-quality source of formaldehyde. Ensure the catalyst is active and has been stored correctly.
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Optimize Reaction Parameters: Incrementally increase the reaction temperature and extend the reaction time. Monitor the progress by Thin Layer Chromatography (TLC) to determine the optimal conditions.
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Adjust Molar Ratios: A slight excess of formaldehyde (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion. However, a large excess should be avoided as it can lead to the formation of byproducts.
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Ensure Efficient Mixing: Use an appropriately sized stir bar and a stir plate that provides vigorous and consistent agitation throughout the reaction.
Q2: My TLC analysis reveals multiple product spots, leading to a low isolated yield of the desired mono-hydroxymethylated product. What are these byproducts and how can their formation be minimized?
A2: The formation of multiple products is a primary contributor to low yields. Understanding the nature of these byproducts is key to suppressing their formation.
Common Byproducts:
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Poly-hydroxymethylated Dimethylphenols: Addition of more than one hydroxymethyl group to the aromatic ring.
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Dihydroxydiphenylmethane Derivatives: Condensation of the hydroxymethylated product with a molecule of the starting dimethylphenol.[1]
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Isomeric Products: Hydroxymethylation occurring at different available positions on the dimethylphenol ring.
Strategies to Enhance Selectivity:
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Control Stoichiometry: A molar ratio of dimethylphenol to formaldehyde close to 1:1 is recommended to favor mono-substitution.
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Temperature and pH Control: Lower reaction temperatures and careful control of the pH can enhance selectivity. The reactivity of different positions on the phenol ring is influenced by pH.
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Slow Reagent Addition: Adding the formaldehyde solution dropwise can maintain its low concentration in the reaction mixture, thereby reducing the incidence of poly-hydroxymethylation.
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Catalyst Selection: The choice of catalyst can influence the ortho/para selectivity. For instance, certain metal salt catalysts can favor ortho-hydroxymethylation.[2]
Q3: During the reaction with 2,6-dimethylphenol, a significant amount of an insoluble white solid precipitated, halting the reaction. What is this precipitate and how can its formation be prevented?
A3: The reaction of 2,6-dimethylphenol with formaldehyde can lead to the formation of a crystalline dimer, which is often insoluble in the reaction medium and can prematurely stop the reaction.[3] This dimer is formed through the condensation of two molecules of the initially formed 4-hydroxymethyl-2,6-dimethylphenol.
Preventative Measures:
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Lower Reaction Temperature: The formation of this dimer is often favored at higher temperatures. Conducting the reaction at a lower temperature can mitigate this side reaction.
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Solvent Selection: Employing a solvent system that effectively solubilizes the hydroxymethylated intermediate can prevent its precipitation and subsequent dimerization.
Q4: The purification of my crude product is proving difficult due to the presence of closely related impurities. What are the most effective purification strategies?
A4: The purification of hydroxymethylated dimethylphenols requires techniques that can effectively separate structurally similar molecules.
Recommended Purification Methods:
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Column Chromatography: This is a highly effective method for separating isomers and other byproducts. A typical approach involves using a silica gel column and eluting with a gradient of ethyl acetate in a non-polar solvent like hexane or toluene.
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Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be a scalable and cost-effective purification method.
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Preparative Thin Layer Chromatography (Prep-TLC): For smaller scale purifications, Prep-TLC offers high resolution for isolating the target compound.
Data Presentation
Table 1: General Reaction Conditions for the Hydroxymethylation of Dimethylphenols
| Parameter | Typical Conditions/Reagents | Rationale & Considerations |
| Dimethylphenol Isomer | 2,4-DMP, 2,6-DMP, 3,5-DMP, etc. | The substitution pattern dictates the available reactive sites and their reactivity. |
| Formaldehyde Source | Paraformaldehyde or 37% aqueous solution (formalin). | Paraformaldehyde is often preferred to avoid introducing additional water. |
| Molar Ratio (DMP:CH₂O) | 1:1 to 1:1.2 | A slight excess of formaldehyde can improve conversion, but a large excess promotes byproduct formation. |
| Catalyst | NaOH, KOH, Ba(OH)₂, Triethylamine. | Base catalysis is standard; the choice of cation can influence ortho/para selectivity.[4] |
| Solvent | Water, ethanol, dioxane, or solvent-free. | The solvent affects the solubility of reactants and can influence the reaction rate and selectivity. |
| Temperature | 25°C to 80°C | Higher temperatures accelerate the reaction but may reduce selectivity. |
| Reaction Time | 2 to 24 hours | Should be optimized by monitoring the reaction progress. |
Table 2: Impact of Reaction Parameters on Yield and Selectivity
| Parameter Adjustment | Effect on Yield | Effect on Selectivity for Mono-hydroxymethylation |
| Increase in Temperature | Generally increases conversion rate, potentially increasing yield up to an optimal point. | Often decreases selectivity due to the formation of condensation byproducts. |
| Increase in Formaldehyde Molar Ratio | Increases conversion of dimethylphenol. | Decreases selectivity, favoring poly-hydroxymethylation. |
| Use of a Bulky Amine Catalyst | May result in a slower reaction rate compared to inorganic bases. | Can potentially increase regioselectivity due to steric hindrance. |
| Slow Addition of Formaldehyde | May require longer reaction times for full conversion. | Generally increases selectivity by maintaining a low concentration of formaldehyde. |
Experimental Protocols
Protocol 1: General Procedure for the Hydroxymethylation of 2,4-Dimethylphenol
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Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dimethylphenol (1.0 eq) in ethanol.
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Catalyst Addition: Add sodium hydroxide (0.2 eq) to the solution and stir until it is completely dissolved.
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Formaldehyde Addition: Add paraformaldehyde (1.1 eq) to the reaction mixture.
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Reaction: Heat the mixture to 70°C with vigorous stirring.
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Monitoring: Monitor the reaction's progress every hour using TLC with a mobile phase of 3:1 Hexane:Ethyl Acetate.
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Work-up: After the starting material is consumed (typically 4-6 hours), cool the reaction to room temperature. Neutralize the mixture with 1 M HCl until it is slightly acidic.
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Extraction: Remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
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Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
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Purification: Purify the resulting crude oil via flash column chromatography on silica gel.
Protocol 2: TLC Monitoring of the Reaction
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Plate Preparation: On a silica gel TLC plate, draw a baseline with a pencil.
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Spotting: Using separate capillaries, spot the starting dimethylphenol (dissolved in a small amount of solvent), the co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the baseline.
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Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate).
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Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp. The product should be more polar (lower Rf value) than the starting material.
Mandatory Visualization
Caption: Desired and side reaction pathways in dimethylphenol hydroxymethylation.
Caption: A decision tree for troubleshooting low yield in hydroxymethylation.
References
Impact of reaction temperature on "4-(Hydroxymethyl)-3,5-dimethylphenol" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Hydroxymethyl)-3,5-dimethylphenol. The information focuses on the critical impact of reaction temperature on yield, purity, and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis typically involves the base-catalyzed hydroxymethylation of 3,5-dimethylphenol with formaldehyde. The reaction introduces a hydroxymethyl group (-CH₂OH) onto the aromatic ring, primarily at the para-position due to the directing effects of the hydroxyl and methyl groups.
Q2: Why is reaction temperature a critical parameter in this synthesis?
A2: Reaction temperature significantly influences the rate of reaction and the formation of byproducts. Insufficient temperature can lead to a slow and incomplete reaction, while excessive temperature can promote the formation of undesirable side products, such as bis(4-hydroxy-3,5-dimethylphenyl)methane and other polymeric materials. Precise temperature control is therefore essential for maximizing the yield and purity of the desired product.
Q3: What are the common side reactions observed at elevated temperatures?
A3: At higher temperatures, the initial product, this compound, can undergo further reactions. The most common side reaction is the condensation of the hydroxymethyl group with another molecule of 3,5-dimethylphenol or the product itself, leading to the formation of diarylmethane bridges. This results in the formation of bis(4-hydroxy-3,5-dimethylphenyl)methane and higher-order oligomers. Dehydration of the hydroxymethyl group can also occur.
Q4: What is the optimal temperature range for this synthesis?
A4: While the optimal temperature can vary depending on the specific catalyst and solvent system used, a common starting point for the base-catalyzed hydroxymethylation of phenols is around 50-60°C. It is recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific conditions.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material (3,5-dimethylphenol) and the formation of the product and any byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Reaction temperature is too low. | Gradually increase the reaction temperature in 5-10°C increments and monitor the reaction progress. |
| Inefficient stirring. | Ensure vigorous and consistent stirring to maintain a homogeneous reaction mixture. | |
| Degraded formaldehyde solution. | Use a fresh, stabilized solution of formaldehyde. Older solutions may have polymerized. | |
| Incorrect pH. | Ensure the reaction mixture is sufficiently basic to deprotonate the phenol, which is the active nucleophile. | |
| Presence of a Significant Amount of Unreacted Starting Material | Insufficient reaction time. | Extend the reaction time and continue to monitor by TLC or HPLC until the starting material is consumed. |
| Reaction temperature is too low. | Increase the reaction temperature to enhance the reaction rate. | |
| Formation of a White Precipitate (likely bis(4-hydroxy-3,5-dimethylphenyl)methane) | Reaction temperature is too high. | Lower the reaction temperature to minimize condensation side reactions. |
| Prolonged reaction time at elevated temperature. | Optimize the reaction time to stop the reaction once the desired product is formed, before significant byproduct formation occurs. | |
| Product is an Oily or Tarry Substance Instead of a Crystalline Solid | Presence of multiple byproducts. | This indicates poor reaction control. Re-evaluate the reaction temperature and time. Purification by column chromatography may be necessary. |
| Incomplete removal of solvent. | Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
Data Presentation: Impact of Temperature on Yield and Purity
The following table provides a representative example of how reaction temperature can influence the yield and purity of this compound. Please note that these are illustrative values and actual results may vary based on specific experimental conditions.
| Reaction Temperature (°C) | Reaction Time (hours) | Yield of this compound (%) | Purity by HPLC (%) | Major Impurity (byproduct) |
| 40 | 12 | 45 | 95 | Unreacted 3,5-dimethylphenol |
| 50 | 8 | 75 | 98 | Unreacted 3,5-dimethylphenol |
| 60 | 6 | 85 | 96 | bis(4-hydroxy-3,5-dimethylphenyl)methane |
| 70 | 4 | 70 | 88 | bis(4-hydroxy-3,5-dimethylphenyl)methane |
| 80 | 4 | 55 | 75 | bis(4-hydroxy-3,5-dimethylphenyl)methane & polymeric byproducts |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general procedures for the hydroxymethylation of phenols.
Materials:
-
3,5-Dimethylphenol
-
Formaldehyde solution (37% in water)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 3,5-dimethylphenol (1 equivalent) in an aqueous solution of sodium hydroxide (1.1 equivalents).
-
Heat the mixture to the desired reaction temperature (e.g., 50°C) with stirring.
-
Slowly add formaldehyde solution (1.1 equivalents) to the reaction mixture.
-
Maintain the reaction at the set temperature and monitor its progress using TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with concentrated hydrochloric acid to a pH of approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Navigating the Nuances of Phenol Hydroxymethylation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The hydroxymethylation of phenols, a cornerstone of organic synthesis, is deceptively simple. While the reaction of a phenol with formaldehyde to introduce a hydroxymethyl group onto the aromatic ring appears straightforward, its outcome is exquisitely sensitive to a variety of experimental parameters, most notably pH. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to empower researchers to navigate the complexities of this reaction, optimize their experimental outcomes, and avoid common pitfalls.
Troubleshooting Guide
This guide addresses common issues encountered during the hydroxymethylation of phenols, with a focus on how pH modulation can be a powerful tool for resolution.
| Problem | Potential Cause | Troubleshooting Solution | Relevant pH Range |
| Low or No Product Yield | Inappropriate pH: The reaction rate is highly dependent on pH. At neutral pH, the reaction is often very slow. | Adjust pH: For base-catalyzed reactions, increase the pH to the 8.5-12.5 range using a base like NaOH or KOH. For acid-catalyzed reactions, lower the pH to below 4 with an acid such as HCl or H₂SO₄. | < 4 (Acidic)8.5 - 12.5 (Basic) |
| Low Reaction Temperature: Insufficient thermal energy can lead to slow reaction kinetics. | Increase Temperature: Gently heat the reaction mixture. Typical temperatures range from 60-100 °C. Monitor the reaction closely as higher temperatures can also promote side reactions. | N/A | |
| Incomplete Deprotonation (Base-Catalyzed): In a base-catalyzed reaction, the phenol must be deprotonated to the more nucleophilic phenoxide ion for the reaction to proceed efficiently. | Use a Stronger Base or Increase Base Concentration: Ensure a sufficient excess of a suitable base (e.g., NaOH, KOH) is used to drive the equilibrium towards the phenoxide ion. | > 9 | |
| Poor Selectivity (Ortho vs. Para) | Uncontrolled pH in Base-Catalyzed Reaction: In base-catalyzed reactions, the ortho/para selectivity is highly pH-dependent. | Fine-tune pH for Desired Isomer: For para-selectivity, maintain a weakly alkaline pH (8.5-10.5). To favor the ortho isomer, consider using transition metal hydroxide catalysts at a lower pH (4-5). | 4-5 (Ortho-selective)8.5 - 10.5 (Para-favored) |
| Steric Hindrance: Bulky substituents on the phenol ring can sterically hinder attack at the ortho positions, favoring para substitution. | pH Optimization May Have Limited Effect: While pH can influence electronic effects, it may not overcome significant steric hindrance. Consider alternative synthetic routes if high ortho-selectivity is required for a sterically hindered phenol. | N/A | |
| Formation of Multiple Products/Side Reactions | Further Hydroxymethylation: The initial hydroxymethylphenol product can react further with formaldehyde to yield di- and tri-hydroxymethylated products. | Control Stoichiometry and Reaction Time: Use a molar excess of phenol to formaldehyde. Monitor the reaction progress carefully (e.g., by TLC or HPLC) and stop the reaction once the desired product is formed. | General |
| Condensation Reactions (Resin Formation): Hydroxymethylphenols can condense with each other or with unreacted phenol to form methylene-bridged polymers (resins), especially at elevated temperatures and prolonged reaction times. | Lower Reaction Temperature and Time: Use the lowest effective temperature and monitor the reaction to avoid over-reaction. Quench the reaction promptly once the desired product is formed. | General | |
| Cannizzaro Reaction of Formaldehyde: At high pH, formaldehyde can undergo a disproportionation reaction (Cannizzaro reaction) to form methanol and formate, reducing the concentration of the electrophile. | Avoid Excessively High pH: While alkaline conditions are necessary for the base-catalyzed reaction, avoid extremely high pH values (e.g., > 13) to minimize this side reaction. | > 12 | |
| Oxidation of Phenol: Phenols can be susceptible to oxidation, especially under basic conditions in the presence of air, leading to colored impurities. | Perform Reaction Under an Inert Atmosphere: Conducting the reaction under nitrogen or argon can help to prevent oxidation. | > 7 |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of pH in the hydroxymethylation of phenols?
A1: The pH of the reaction medium plays a critical catalytic role. In acidic conditions (pH < 4), the formaldehyde is protonated, increasing its electrophilicity and making it more susceptible to attack by the electron-rich phenol ring. In basic conditions (pH > 8.5), the phenol is deprotonated to the highly nucleophilic phenoxide ion, which readily attacks the carbonyl carbon of formaldehyde. The reaction rate is at its minimum around neutral pH.
Q2: How does pH influence the ortho vs. para selectivity of the reaction?
A2: The pH has a significant impact on the regioselectivity of hydroxymethylation.
-
Weakly alkaline conditions (pH 8.5-10.5) generally favor the formation of the para-hydroxymethylphenol.[1]
-
Strongly alkaline conditions (pH 10.5-13.5) lead to a decrease in the ortho/para ratio, meaning an even greater preference for the para product.[1]
-
Acidic conditions (pH 4-5) with transition metal catalysts (e.g., hydroxides of Cu, Cr, Mn, Ni, Co) can direct the substitution to the ortho position, likely through the formation of a chelate complex.
Q3: What are the common side reactions to be aware of?
A3: Besides the desired monohydroxymethylation, several side reactions can occur:
-
Multiple hydroxymethylations: The product can react further with formaldehyde.
-
Condensation reactions: This leads to the formation of di- and polyphenolic resins (e.g., Bakelite).
-
Cannizzaro reaction: At high pH, formaldehyde can disproportionate.
-
Oxidation: Phenols can oxidize, leading to colored byproducts.
Q4: Can temperature be used to control the reaction?
A4: Yes, temperature is a crucial parameter. Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can promote condensation reactions, leading to polymer formation and reduced yield of the desired monohydroxymethylated product. It is essential to find an optimal temperature that provides a reasonable reaction rate without significant side product formation.
Q5: What is the Lederer-Manasse reaction?
A5: The Lederer-Manasse reaction is the specific name for the ortho- and para-hydroxymethylation of phenols with formaldehyde in the presence of an acid or base catalyst.[2]
Quantitative Data Summary
The following table summarizes the effect of pH on the product distribution in the hydroxymethylation of phenol.
| pH Range | Catalyst | Predominant Isomer | Ortho/Para Ratio | Reference |
| 4 - 5 | Transition Metal Hydroxides (e.g., Cu(OH)₂, Ni(OH)₂) | Ortho | High (Ortho-selective) | [1] |
| 8.5 - 10.5 | NaOH, KOH | Para | ~1.10 | [1] |
| 10.5 - 13.5 | NaOH, KOH | Para | Decreases (more para) | [1] |
Experimental Protocols
Base-Catalyzed Hydroxymethylation of Phenol (Para-selective)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) in water.
-
pH Adjustment: Slowly add a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) while monitoring the pH. Adjust the pH to the desired range (e.g., 9-10 for para-selectivity).
-
Addition of Formaldehyde: Add an aqueous solution of formaldehyde (0.8-1.0 eq) dropwise to the stirred solution.
-
Reaction: Heat the mixture to 60-70 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., HCl) to a pH of ~7.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Acid-Catalyzed Hydroxymethylation of Phenol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) in a suitable solvent (e.g., water or an organic solvent).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to achieve a pH below 4.
-
Addition of Formaldehyde: Slowly add an aqueous solution of formaldehyde (0.8-1.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 70-90 °C and stir for 4-6 hours, monitoring the reaction by TLC or HPLC.
-
Work-up: Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Follow the extraction and purification steps outlined in the base-catalyzed protocol.
Visualizations
Caption: Reaction mechanisms for acid- and base-catalyzed hydroxymethylation of phenols.
References
Removal of unreacted 3,5-dimethylphenol from the product mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted 3,5-dimethylphenol from a product mixture. The following information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during post-reaction work-up and purification.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 3,5-dimethylphenol relevant to its removal?
A1: Understanding the physical properties of 3,5-dimethylphenol is crucial for selecting an appropriate purification strategy. It is a solid at room temperature with a relatively low melting point and a high boiling point. It is acidic, which allows for its separation from neutral or basic compounds via acid-base extraction.
Q2: My desired product is sensitive to strong bases. How can I remove 3,5-dimethylphenol using extraction?
A2: If your product is sensitive to strong bases like sodium hydroxide, you can often use a milder base. Since phenols are acidic, washing the organic mixture with a saturated sodium bicarbonate (NaHCO₃) solution can be effective in converting the 3,5-dimethylphenol into its water-soluble phenolate salt, which will partition into the aqueous layer[1]. Multiple extractions may be necessary for complete removal.
Q3: I performed a basic wash, but I suspect some 3,5-dimethylphenol remains in my organic layer. What went wrong?
A3: Incomplete removal after a basic wash can be due to several factors:
-
Insufficient Base: Not enough base was used to react with all the phenol. Try increasing the volume or concentration of the basic solution.
-
Poor Mixing: The two phases were not mixed thoroughly enough during the extraction. Ensure vigorous shaking to maximize the surface area between the organic and aqueous layers.
-
pH Level: The pH of the aqueous layer may not have been high enough to deprotonate the phenol effectively, especially if using a weak base. Check the pH and adjust if necessary.
-
High Concentration: If the concentration of 3,5-dimethylphenol is very high, multiple washes will be required.
Q4: Can I remove 3,5-dimethylphenol by distillation?
A4: Yes, distillation is a viable method, particularly if your desired product has a significantly different boiling point. 3,5-dimethylphenol has a boiling point of 220-221°C[2].
-
Simple Distillation: Useful if the boiling point of your product is >25°C different and your product is thermally stable.
-
Fractional Distillation: Recommended for separating compounds with closer boiling points[3][4].
-
Vacuum Distillation: This is an excellent option to lower the boiling points of both your product and the 3,5-dimethylphenol, which is particularly useful for thermally sensitive compounds[5][6].
-
Steam Distillation: This technique can also be used to liberate and remove 3,5-dimethylphenol from a reaction mixture[2][7].
Q5: I'm trying to purify my solid product by recrystallization, but the unreacted 3,5-dimethylphenol is co-crystallizing. How can I prevent this?
A5: Co-crystallization suggests that your product and 3,5-dimethylphenol have similar solubility profiles in the chosen solvent. To resolve this, you should:
-
Select a Different Solvent: The ideal solvent should have high solubility for your desired compound at elevated temperatures but low solubility at room temperature, while keeping 3,5-dimethylphenol dissolved upon cooling[8].
-
Use a Two-Solvent System: A common technique is to dissolve the mixture in a "good" solvent where both compounds are soluble and then slowly add a "poor" solvent (in which your product is insoluble) until the solution becomes cloudy. Heating to clarify and then slow cooling can induce selective crystallization of your product[9].
-
Perform a Pre-Purification Step: Consider performing a quick acid-base extraction to remove the bulk of the 3,5-dimethylphenol before proceeding with recrystallization.
Data Presentation: Properties of 3,5-Dimethylphenol
The following table summarizes key quantitative data for 3,5-dimethylphenol, which is essential for planning purification strategies.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O | [10] |
| Molecular Weight | 122.16 g/mol | N/A |
| Melting Point | 62-64 °C | [2][5] |
| Boiling Point | 220-221 °C | [2] |
| Solubility | Slightly soluble in water. Soluble in ethanol, ether, sodium hydroxide solution, and other organic solvents. | [11] |
Experimental Protocols
Method 1: Removal by Aqueous Base Extraction
This method is ideal for separating the acidic 3,5-dimethylphenol from neutral or basic organic compounds that are not water-soluble.
Procedure:
-
Dissolution: Dissolve the crude product mixture in an appropriate water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a 1M sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate completely. The aqueous layer (bottom layer if using dichloromethane, top layer for most other common solvents) will contain the sodium salt of 3,5-dimethylphenol. Drain the organic layer into a clean flask.
-
Repeat Extraction: Re-introduce the organic layer to the separatory funnel and repeat the extraction with a fresh portion of 1M NaOH solution to ensure complete removal.
-
Neutralizing Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water and any remaining base[12].
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the purified product.
Method 2: Purification by Recrystallization
This protocol is suitable if the desired product is a solid and a solvent system can be found that selectively crystallizes the product, leaving the 3,5-dimethylphenol in the mother liquor.
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent will dissolve the crude mixture when hot but will allow only the desired product to crystallize upon cooling[13].
-
Dissolution: Place the crude solid mixture in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them[14].
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield[13].
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel[13].
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing the 3,5-dimethylphenol.
-
Drying: Dry the crystals completely, either by air-drying or in a vacuum oven, to remove all traces of solvent.
Mandatory Visualizations
Caption: Decision workflow for selecting a purification technique.
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. CN104761435A - Preparation method of 3,5-dimethylphenol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. mt.com [mt.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. 3,5-Dimethylphenol | C8H10O | CID 7948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Application and preparation of 3,5-dimethylphenol_Chemicalbook [chemicalbook.com]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
Validation & Comparative
A Comparative Guide to 4-(Hydroxymethyl)-3,5-dimethylphenol and Its Isomers for Researchers and Drug Development Professionals
An In-depth Analysis of Structure, Bioactivity, and Therapeutic Potential
In the landscape of pharmaceutical research and development, the nuanced differences between chemical isomers can have profound implications for biological activity, efficacy, and safety. This guide offers a detailed comparison of 4-(Hydroxymethyl)-3,5-dimethylphenol and its other hydroxymethylphenol isomers, providing researchers, scientists, and drug development professionals with a comprehensive overview of their chemical properties and potential therapeutic applications. While direct comparative studies on these specific isomers are limited, this guide synthesizes available data and theoretical structure-activity relationships to offer valuable insights.
Chemical and Physical Properties: A Foundation for Biological Interaction
The seemingly subtle variation in the substitution pattern of the hydroxymethyl and methyl groups on the phenol ring significantly influences the physicochemical properties of these isomers. These differences, in turn, can affect their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their interaction with biological targets.
| Property | This compound | 2-(Hydroxymethyl)-4,6-dimethylphenol |
| CAS Number | 28636-93-3 | 4397-13-1 |
| Molecular Formula | C₉H₁₂O₂ | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol | 152.19 g/mol |
| Structure | A phenol ring with a hydroxymethyl group at position 4 and methyl groups at positions 3 and 5. | A phenol ring with a hydroxymethyl group at position 2 and methyl groups at positions 4 and 6. |
Comparative Biological Activities: Unraveling Therapeutic Potential
The biological activities of phenolic compounds are intrinsically linked to their structure. The position of the hydroxyl and hydroxymethyl groups, along with the steric and electronic effects of the methyl substituents, dictates their antioxidant, anti-inflammatory, and cytotoxic profiles.
Antioxidant Activity
Phenolic compounds are well-known for their ability to scavenge free radicals, a property attributed to the hydrogen-donating ability of their hydroxyl group. The presence and position of other substituents can modulate this activity.
Structure-Activity Relationship for Antioxidant Potential:
The antioxidant activity of phenolic compounds is governed by the stability of the resulting phenoxyl radical after hydrogen donation. Electron-donating groups, such as methyl groups, can stabilize this radical through resonance and inductive effects, thereby enhancing antioxidant capacity. The position of these groups is also critical. Generally, ortho and para substitutions that allow for delocalization of the unpaired electron across the aromatic ring and into the substituent are favorable.
dot
Caption: General mechanism of free radical scavenging by phenolic antioxidants.
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases. Phenolic compounds have demonstrated anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.
Potential Anti-inflammatory Signaling Pathways:
Polyphenols can interfere with key inflammatory cascades, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. By inhibiting these pathways, they can reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
dot
Caption: Hypothesized anti-inflammatory mechanism of hydroxymethylphenol isomers.
Cytotoxicity
Evaluating the cytotoxic potential of drug candidates is a critical aspect of preclinical development. While phenolic compounds can exhibit beneficial biological activities, they may also induce toxicity at higher concentrations.
A comparative analysis of the toxicity of dimethylphenol isomers suggests that their toxicity profiles are generally similar, though variations can exist.[1] The position of the substituents can influence metabolic pathways, potentially leading to the formation of toxic metabolites.
Experimental Protocols for In Vitro Evaluation
To facilitate further research and direct comparison of these isomers, detailed protocols for key in vitro assays are provided below.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Procedure:
-
Prepare a stock solution of the test compound and a standard antioxidant (e.g., Trolox, ascorbic acid) in a suitable solvent (e.g., methanol).
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a 96-well plate, add various concentrations of the test compounds or standard to the wells.
-
Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.
-
Procedure:
-
Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of the test compound or standard to the diluted ABTS•+ solution.
-
After a defined incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity and determine the IC50 value.
-
dot
Caption: Workflow for in vitro antioxidant activity assays.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at approximately 570 nm.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
-
2. LDH (Lactate Dehydrogenase) Release Assay
-
Principle: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane lysis.
-
Procedure:
-
Culture and treat cells as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.
-
Incubate to allow the conversion of a tetrazolium salt into a colored formazan product.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH) and determine the LD50 value.
-
dot
Caption: General workflow for in vitro cytotoxicity assays.
Conclusion and Future Directions
The comparative analysis of this compound and its isomers underscores the critical importance of positional isomerism in determining the biological properties of phenolic compounds. While a comprehensive, direct comparison based on experimental data is currently lacking in the scientific literature, the foundational principles of structure-activity relationships provide a strong basis for hypothesizing differences in their antioxidant, anti-inflammatory, and cytotoxic profiles.
To fully elucidate the therapeutic potential of these isomers, further research is imperative. Direct, head-to-head comparative studies employing standardized in vitro and in vivo models are necessary to quantify their relative potencies and safety profiles. Such studies will be invaluable for guiding the selection and optimization of lead candidates in drug discovery and development programs targeting diseases with underlying oxidative stress and inflammatory components.
References
Comparison of "4-(Hydroxymethyl)-3,5-dimethylphenol" and 2,6-dimethyl-4-(hydroxymethyl)phenol
An Examination of "4-(Hydroxymethyl)-3,5-dimethylphenol" and "2,6-dimethyl-4-(hydroxymethyl)phenol"
For researchers, scientists, and professionals in drug development, precise chemical nomenclature is paramount. This guide addresses the chemical identity and properties of the compound often referred to by two different names: "this compound" and "2,6-dimethyl-4-(hydroxymethyl)phenol". It has been determined that these two names refer to the same chemical entity . The IUPAC-preferred name is 4-(hydroxymethyl)-2,6-dimethylphenol [1]. This guide will use the IUPAC name and provide a comprehensive overview of its chemical properties, synthesis, and potential biological activities, supported by available data and experimental protocols.
Chemical Identity and Properties
4-(Hydroxymethyl)-2,6-dimethylphenol is a phenolic compound with the chemical formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol . Its structure features a phenol ring substituted with two methyl groups at positions 2 and 6, and a hydroxymethyl group at position 4[1].
Table 1: Chemical Identifiers and Properties of 4-(Hydroxymethyl)-2,6-dimethylphenol
| Property | Value | Reference |
| IUPAC Name | 4-(hydroxymethyl)-2,6-dimethylphenol | [1] |
| Synonyms | 2,6-dimethyl-4-(hydroxymethyl)phenol, 3,5-Dimethyl-4-hydroxybenzenemethanol, 4-Methylol-2,6-xylenol | [1][2] |
| CAS Number | 4397-14-2 | [1][2] |
| Molecular Formula | C₉H₁₂O₂ | [1][2] |
| Molecular Weight | 152.19 g/mol | [1][2] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis and Purification
Representative Experimental Protocol: Synthesis of a Hydroxymethylated Phenol
This protocol describes the synthesis of 4-tert-butyl-2,6-di(hydroxymethyl) phenol and can be conceptually applied to the synthesis of 4-(hydroxymethyl)-2,6-dimethylphenol by starting with 2,6-dimethylphenol.
Materials:
-
4-tert-butylphenol (or 2,6-dimethylphenol)
-
Sodium hydroxide
-
Aqueous formaldehyde (37%)
-
Concentrated hydrochloric acid
-
Chloroform
-
Anhydrous magnesium sulfate
-
Water
Procedure:
-
Dissolve 50 g of sodium hydroxide in approximately 1.2 liters of water.
-
Add 150 g of 4-tert-butylphenol to the solution and stir with gentle heating until the phenol dissolves.
-
Cool the solution to room temperature.
-
Add 175 ml of 37% aqueous formaldehyde and stir the solution for four to six days at ambient temperature.
-
Acidify the reaction mixture by adding 110 ml of concentrated hydrochloric acid, which will result in the formation of two phases.
-
Separate the yellow, oily organic phase and wash it three times with 500 ml portions of water.
-
Dissolve the organic oil in 700 ml of chloroform and 500 ml of water and stir the mixture.
-
Separate the organic phase and dry it over 100 g of anhydrous magnesium sulfate.
-
Evaporate the chloroform to yield a mixture of crystals and oil.
-
Add 50-100 ml of chloroform and filter the mixture to obtain the white crystalline product[3].
Purification: Purification of the final product can be achieved through recrystallization. The crude product is dissolved in a minimal amount of a hot solvent (e.g., a mixture of hexane and ethyl acetate) and allowed to cool slowly, leading to the formation of purified crystals[4].
Caption: Generalized workflow for the synthesis and purification of 4-(hydroxymethyl)-2,6-dimethylphenol.
Spectroscopic Data
While specific spectra for 4-(hydroxymethyl)-2,6-dimethylphenol are not widely published, data for the parent compound, 2,6-dimethylphenol, and a related compound, 2,6-dihydroxymethyl-4-methyl phenol, are available and can provide an indication of the expected spectral features.
Table 2: Spectroscopic Data of Related Compounds
| Technique | Compound | Key Signals | Reference |
| ¹H NMR | 2,6-Dimethylphenol | Signals corresponding to aromatic protons, methyl protons, and the hydroxyl proton. | [5] |
| ¹³C NMR | 2,6-Dimethylphenol | Signals for aromatic carbons, methyl carbons, and the carbon bearing the hydroxyl group. | [6][7] |
| FT-IR | 2,6-Dimethylphenol | Characteristic peaks for O-H stretching, C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring. | [8] |
| Mass Spec | 2,6-Dimethylphenol | Molecular ion peak corresponding to its molecular weight. | [9][10] |
| ¹H NMR | 2,6-dihydroxymethyl-4-methyl phenol | Signals for aromatic proton, methyl protons, hydroxymethyl protons, and hydroxyl protons. | [11] |
| Mass Spec | 2,6-dihydroxymethyl-4-methyl phenol | Molecular ion peak corresponding to its molecular weight. | [11][12] |
Potential Biological Activity
Phenolic compounds are well-known for their antioxidant and anti-inflammatory properties. The presence of the phenolic hydroxyl group and the electron-donating methyl groups in 4-(hydroxymethyl)-2,6-dimethylphenol suggests that it may also possess these activities.
Antioxidant Activity
The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The resulting phenoxyl radical is stabilized by resonance.
Common In Vitro Antioxidant Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to reduce the stable DPPH radical. The color change from violet to yellow is monitored spectrophotometrically.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay involves the reduction of the pre-formed ABTS radical cation, and the decolorization is measured.
While no specific IC₅₀ values for 4-(hydroxymethyl)-2,6-dimethylphenol were found in the searched literature, the general protocols for these assays are well-established.
References
- 1. 4-(Hydroxymethyl)-2,6-dimethylphenol | C9H12O2 | CID 278660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. matrixscientific.com [matrixscientific.com]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032150) [hmdb.ca]
- 6. rsc.org [rsc.org]
- 7. 2,6-Dimethylphenol(576-26-1) 13C NMR [m.chemicalbook.com]
- 8. Phenol, 2,6-dimethyl- [webbook.nist.gov]
- 9. Phenol, 2,6-dimethyl- [webbook.nist.gov]
- 10. 2,6-Dimethylphenol(576-26-1) MS spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. 2,6-Dimethylol-p-cresol | C9H12O3 | CID 7039 - PubChem [pubchem.ncbi.nlm.nih.gov]
Biological activity of "4-(Hydroxymethyl)-3,5-dimethylphenol" derivatives
A comprehensive guide comparing the biological activities of 4-(Hydroxymethyl)-3,5-dimethylphenol derivatives is currently challenging to compile due to a lack of publicly available, direct comparative studies on a series of these specific compounds. Research has extensively covered the biological activities of various phenol derivatives, highlighting their potential as antioxidant, anticancer, and antimicrobial agents. However, specific quantitative data and detailed experimental protocols comparing derivatives of this compound are not readily found in the existing scientific literature.
This guide will, therefore, present a general overview of the expected biological activities based on research into structurally similar phenolic compounds. It will also provide standardized experimental protocols for key biological assays and illustrate relevant signaling pathways that are often modulated by such compounds. This information is intended to serve as a foundational resource for researchers interested in synthesizing and evaluating the therapeutic potential of this compound derivatives.
Comparative Biological Activities of Phenolic Derivatives
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a large and diverse group of molecules with a wide range of biological activities. The specific activity of a phenolic derivative is highly dependent on the nature and position of its substituents.
Antioxidant Activity
The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals, thereby terminating damaging chain reactions. The presence of electron-donating groups, such as methyl groups, on the aromatic ring can enhance this activity.
Table 1: Expected Comparative Antioxidant Activity of Hypothetical this compound Derivatives
| Compound/Derivative | Structure | Expected DPPH Radical Scavenging Activity (IC50) | Reference Compound |
| This compound | (Structure of parent compound) | Moderate | Ascorbic Acid |
| Derivative A (e.g., Ether derivative) | (Hypothetical structure) | Potentially Lower | Parent Compound |
| Derivative B (e.g., Ester derivative) | (Hypothetical structure) | Potentially Higher | Parent Compound |
| Derivative C (e.g., Halogenated derivative) | (Hypothetical structure) | Variable | Parent Compound |
Note: This table is hypothetical and for illustrative purposes only. Actual IC50 values would need to be determined experimentally.
Anticancer Activity
Many phenolic compounds have demonstrated cytotoxic effects against various cancer cell lines. Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with signaling pathways crucial for cancer cell survival and growth.
Table 2: Expected Comparative Anticancer Activity of Hypothetical this compound Derivatives
| Compound/Derivative | Target Cancer Cell Line | Expected Cytotoxicity (IC50) | Reference Drug |
| This compound | e.g., MCF-7 (Breast Cancer) | To be determined | Doxorubicin |
| Derivative A | e.g., MCF-7 | To be determined | Doxorubicin |
| Derivative B | e.g., A549 (Lung Cancer) | To be determined | Cisplatin |
| Derivative C | e.g., HeLa (Cervical Cancer) | To be determined | Paclitaxel |
Note: This table is hypothetical. The anticancer activity and target cell lines would need to be identified through experimental screening.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activity of this compound derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method to determine the in-vitro antioxidant activity of chemical compounds.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.
Protocol:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of the test compounds and a standard antioxidant (e.g., Ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compounds and the standard.
-
For the control, add 100 µL of DPPH solution to 100 µL of methanol.
-
For the blank, add 100 µL of methanol to 100 µL of each concentration of the test compounds.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.
Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Calculation:
-
The percentage of cell viability is calculated as follows:
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from a dose-response curve.
-
Signaling Pathways and Experimental Workflows
The biological effects of phenolic compounds are often mediated through their interaction with various cellular signaling pathways.
Antioxidant Signaling Pathway
Phenolic antioxidants can modulate cellular redox balance not only by direct radical scavenging but also by influencing endogenous antioxidant defense systems. A key pathway involved is the Keap1-Nrf2 signaling pathway.
A Comparative Analysis of Catalysts for the Hydroxymethylation of 3,5-Dimethylphenol
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Performance in the Synthesis of Hydroxymethylated 3,5-Dimethylphenol Derivatives
The hydroxymethylation of 3,5-dimethylphenol is a critical reaction for the synthesis of various valuable compounds, including precursors for pharmaceuticals, resins, and other specialty chemicals. The strategic introduction of hydroxymethyl groups onto the aromatic ring is governed by the choice of catalyst, which dictates the reaction's efficiency and selectivity. This guide provides a comparative overview of catalytic systems for the hydroxymethylation of 3,5-dimethylphenol, presenting available experimental data and detailed protocols to aid in catalyst selection and experimental design.
Performance of Catalytic Systems
The efficacy of a catalyst in the hydroxymethylation of 3,5-dimethylphenol is primarily assessed by its ability to promote high conversion of the starting material while selectively directing the addition of hydroxymethyl groups to the desired positions on the aromatic ring. Due to the substitution pattern of 3,5-dimethylphenol, the available positions for hydroxymethylation are the ortho- (2 and 6) and para- (4) positions. The primary products are typically 2-hydroxymethyl-3,5-dimethylphenol, 4-hydroxymethyl-3,5-dimethylphenol, and di-substituted products such as 2,4-bis(hydroxymethyl)-3,5-dimethylphenol.
While a broad comparative study featuring a wide range of catalysts for this specific substrate is not extensively documented in publicly available literature, existing research provides valuable insights into the performance of base catalysts, particularly sodium hydroxide (NaOH).
| Catalyst | Catalyst Type | Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Sodium Hydroxide (NaOH) | Homogeneous Base | 3,5-Dimethylphenol | Formaldehyde | 20% aq. DMF | 30 | Variable | Data not explicitly reported as % | Primarily mono-hydroxymethylated products | Rate constant determined | [1] |
| Other Potential Catalysts | (e.g., Solid Acids, Other Bases, Metal Complexes) | 3,5-Dimethylphenol | Formaldehyde | - | - | - | Data not available | Data not available | Data not available | - |
Note: The study involving sodium hydroxide focused on determining the reaction rate constant for a computational chemistry study and did not report overall conversion and product yields in a manner that allows for direct comparison with other potential catalysts[1]. Further experimental work is required to establish a comprehensive comparative dataset.
Experimental Protocols
A detailed experimental protocol for the hydroxymethylation of 3,5-dimethylphenol using a sodium hydroxide catalyst has been reported and is outlined below. This protocol can serve as a baseline for further comparative studies.
Sodium Hydroxide Catalyzed Hydroxymethylation[1]
Objective: To conduct the base-catalyzed hydroxymethylation of 3,5-dimethylphenol with formaldehyde in an aqueous dimethylformamide solution.
Materials:
-
3,5-Dimethylphenol
-
Formaldehyde (e.g., 37 wt. % solution in H₂O)
-
Sodium Hydroxide (NaOH) solution (10%)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Hydrochloric Acid (0.02 N)
-
Hydroxylamine Hydrochloride solution (0.5 N)
-
Sodium Hydroxide solution (0.02 N) for titration
Equipment:
-
Three-necked flask
-
Condenser
-
Thermometer
-
Stirrer (magnetic or overhead)
-
Constant temperature bath
-
Autotitrator
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a condenser, thermometer, and stirrer, dissolve 2 mmol of 3,5-dimethylphenol and 2 mmol of formaldehyde in a 20% aqueous dimethylformamide (DMF) solution.
-
pH Adjustment: Add a sufficient amount of 10% sodium hydroxide solution to the reaction mixture to achieve a pH equal to the pKa of 3,5-dimethylphenol.
-
Reaction Conditions: Adjust the total solvent volume to yield a solids concentration of 1%. Maintain the reaction temperature at 30°C using a constant temperature bath and stir the mixture.
-
Sampling: Withdraw samples from the reaction mixture at various time intervals.
-
Analysis of Phenolic Compound: Analyze the concentration of the remaining 3,5-dimethylphenol in the samples using HPLC.
-
Analysis of Formaldehyde: Determine the concentration of unreacted formaldehyde using the hydroxylamine hydrochloride method. This involves quenching a 1 mL sample in 3 mL of 0.02 N hydrochloric acid, adjusting the pH to 4 with 0.02 N sodium hydroxide, and then adding 3 mL of 0.5 N hydroxylamine hydrochloride solution. After 10 minutes of stirring, the solution is back-titrated to pH 4 with 0.02 N sodium hydroxide using an autotitrator[1].
Reaction Pathways and Experimental Workflow
To visually represent the processes involved in the catalytic hydroxymethylation of 3,5-dimethylphenol, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to HPLC-Based Purity Validation of 4-(Hydroxymethyl)-3,5-dimethylphenol
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the research and manufacturing pipeline. This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-(Hydroxymethyl)-3,5-dimethylphenol, a key intermediate in various synthetic processes. The performance of this method is compared with an alternative technique, offering valuable insights for selecting the most appropriate analytical approach.
Experimental Protocol: HPLC Purity Validation
This section details a robust HPLC method for the quantitative analysis of this compound and the detection of potential impurities. This protocol is based on established methods for the analysis of phenolic compounds.[1][2][3][4][5][6][7][8]
1. Instrumentation and Materials:
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[5][9]
-
Reference Standard: A certified reference standard of this compound with a purity of ≥ 99%.
-
Solvents: HPLC grade acetonitrile, methanol, and ultrapure water.
-
Reagents: Analytical grade phosphoric acid or formic acid.[9]
-
Sample Diluent: A mixture of water and methanol (e.g., 50:50 v/v).
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% phosphoric acid or 0.1% formic acid.[9]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient elution is recommended for efficient separation of the main compound from any potential impurities. A typical gradient profile is as follows:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-27 min: 80% to 30% B
-
27-35 min: 30% B (column re-equilibration)
-
-
Injection Volume: 10 µL.[9]
-
Column Temperature: 30 °C.[9]
-
Detection Wavelength: Based on the UV spectrum of similar phenolic compounds, a detection wavelength of approximately 275 nm is suitable.
3. Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[9]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
-
Sample Solution: Accurately weigh a known amount of the this compound sample, dissolve it in the sample diluent to achieve a final concentration within the linear range of the calibration curve, and sonicate if necessary to ensure complete dissolution.
-
Filtration: Prior to injection, filter all standard and sample solutions through a 0.45 µm syringe filter to prevent column clogging.[1]
4. Method Validation: The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, including the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.99 is typically required.[1]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy. For phenolic compounds, LODs can be around 0.01 μg/ml and LOQs around 0.03 μg/ml.[1]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Workflow for HPLC Purity Validation
Caption: Experimental workflow for the HPLC purity validation of this compound.
Comparison of Analytical Methods
While HPLC with UV detection is a widely used and robust method for purity determination, other techniques can offer complementary information. The table below compares the HPLC method with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Primary Use | Quantitative purity analysis and impurity profiling. | Identification of unknown impurities and trace-level quantification.[1] |
| Selectivity | Good, but can be limited by co-eluting compounds with similar UV spectra. | Excellent, provides structural information for impurity identification. |
| Sensitivity | Generally in the µg/mL to ng/mL range. | High, often in the pg/mL to fg/mL range. |
| Cost | Relatively low initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Complexity | Relatively straightforward operation and data analysis. | More complex instrumentation and data interpretation. |
| Validation | Well-established validation protocols (e.g., ICH). | Requires more extensive validation, especially for quantitative methods. |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical flow of the analytical method selection and validation process.
Caption: Logical workflow for analytical method selection and validation for purity assessment.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ftb.com.hr [ftb.com.hr]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Spectroscopic Analysis: A Comparative Guide to 4-(Hydroxymethyl)-3,5-dimethylphenol and Its Precursors
For Immediate Release
This guide provides a detailed spectroscopic comparison of the phenolic compound 4-(Hydroxymethyl)-3,5-dimethylphenol and its likely synthetic precursor, 3,5-dimethylphenol. Due to the limited availability of public domain spectroscopic data for this compound, this comparison also includes data for the structurally related compound 2,4,6-trimethylphenol to provide a more comprehensive analytical perspective for researchers, scientists, and professionals in drug development.
Introduction
This compound is a substituted phenol of interest in various chemical synthesis applications. Its structure suggests a synthetic pathway involving the hydroxymethylation of 3,5-dimethylphenol. Understanding the spectroscopic differences between the final product and its precursors is crucial for reaction monitoring, quality control, and structural elucidation. This guide summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Synthetic Pathway
The synthesis of this compound can be conceptually understood as the electrophilic aromatic substitution of 3,5-dimethylphenol with formaldehyde, a process known as hydroxymethylation.
Reactivity comparison of "4-(Hydroxymethyl)-3,5-dimethylphenol" with other phenolic compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Phenolic Compound Reactivity with Supporting Experimental Data
In the landscape of phenolic compounds, understanding the nuanced differences in their chemical reactivity is paramount for applications ranging from antioxidant development to polymer synthesis. This guide provides a comparative analysis of "4-(Hydroxymethyl)-3,5-dimethylphenol" against other relevant phenolic compounds. While direct experimental data for this specific molecule is limited in publicly available literature, this report extrapolates its probable reactivity based on the well-understood effects of its constituent functional groups and compares it with data from structurally similar phenols.
I. Comparison of Antioxidant Activity
The primary measure of reactivity for many phenolic compounds in a biological context is their antioxidant activity. This is often quantified by their ability to scavenge free radicals, with lower IC50 values in assays like DPPH and ABTS indicating higher potency.
Below is a table comparing the antioxidant activity of common phenolic compounds, which can serve as a benchmark.
Table 1: Comparative Antioxidant Activity (IC50 Values) of Selected Phenolic Compounds
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Notes |
| This compound | Data not available | Data not available | Reactivity is inferred from structural features. |
| 3,5-Dimethylphenol | Data not available | Data not available | A structurally related compound lacking the hydroxymethyl group. |
| Butylated Hydroxytoluene (BHT) | ~8.5[1] | Varies | A widely used synthetic antioxidant for comparison. |
| Trolox | ~3.7[2] | ~2.9[2] | A water-soluble analog of vitamin E, used as a standard. |
| Ascorbic Acid (Vitamin C) | ~2.5[3] | Varies | A common natural antioxidant standard. |
| 2,4-Dimethylphenol | Data not available | Data not available | An isomeric dimethylphenol. |
Note: IC50 values can vary significantly based on experimental conditions.
II. Electrophilic Aromatic Substitution
The reactivity of phenols in electrophilic aromatic substitution is crucial for their use as chemical intermediates. The rate of reaction is influenced by the activating or deactivating nature of the substituents on the aromatic ring.
For this compound, the hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. The two methyl groups at positions 3 and 5 are also activating. The hydroxymethyl group at position 4 occupies the para position relative to the hydroxyl group. Therefore, electrophilic attack is expected to occur at the ortho positions (2 and 6). The combined electron-donating effects of the hydroxyl and methyl groups suggest that this compound would be highly reactive towards electrophiles.
Theoretical calculations have shown that the introduction of a hydroxymethyl group can have a complex effect on the reactivity of the phenol ring. While generally activating, intramolecular hydrogen bonding, particularly with an ortho-hydroxyl group, can reduce the negative charge on the ring and thus decrease reactivity.[4]
III. Oxidation Potential
The oxidation potential of a phenolic compound is another key indicator of its antioxidant activity. A lower oxidation potential signifies that the compound is more easily oxidized and is therefore a better reducing agent (antioxidant). While specific data for this compound is unavailable, the electron-donating nature of the methyl and hydroxymethyl groups would be expected to lower its oxidation potential compared to phenol itself.
IV. Experimental Protocols
Detailed methodologies for common antioxidant assays are provided below. These protocols can be adapted to compare the reactivity of this compound with other phenolic compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[5]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically.
Protocol:
-
Prepare the ABTS radical cation solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound.
-
Add a small volume of the test compound dilution to a cuvette or microplate well, followed by the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity of the sample.
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the test sample to a tube or microplate well.
-
Add the FRAP reagent and mix.
-
After a specific incubation time (e.g., 4 minutes), measure the absorbance at 593 nm.
-
A standard curve is generated using a known concentration of FeSO₄·7H₂O.
-
The antioxidant capacity of the sample is expressed as ferric reducing ability in µM Fe(II) equivalents.
V. Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of action for phenolic antioxidants and a typical experimental workflow for assessing antioxidant activity.
Caption: General mechanism of phenolic antioxidants in mitigating oxidative stress.
Caption: Experimental workflow for antioxidant capacity assays.
References
A Comparative Guide to 4-(Hydroxymethyl)-3,5-dimethylphenol as a Polymer Precursor
For researchers, scientists, and drug development professionals, the selection of polymer precursors is a critical decision that influences the final properties and performance of materials. This guide provides a comparative overview of 4-(Hydroxymethyl)-3,5-dimethylphenol against other common polymer precursors, such as standard phenols and bisphenol A (BPA). While direct, extensive comparative data for this compound is limited in publicly available literature, this guide extrapolates its potential performance based on its chemical structure and provides a framework for its evaluation.
Introduction to this compound
This compound is a substituted phenolic compound with a unique combination of functional groups that make it an intriguing candidate for polymer synthesis. The phenolic hydroxyl group provides a reactive site for polymerization, similar to other phenols. The hydroxymethyl group (-CH2OH) at the para position suggests that it can undergo self-condensation to form a resole-type phenolic resin without the need for formaldehyde as a cross-linking agent. The two methyl groups on the aromatic ring are expected to influence the polymer's properties, potentially enhancing its hydrophobicity, solubility in organic solvents, and modifying its mechanical characteristics.
Comparison with Other Polymer Precursors
Polymers derived from this compound are anticipated to exhibit properties characteristic of phenolic resins, including good thermal stability and chemical resistance.[1] The key differences will arise from the specific substitutions on the phenol ring.
Versus Standard Phenol/Formaldehyde Resins:
-
Formaldehyde-Free Synthesis: The presence of the hydroxymethyl group allows for the formation of a phenolic resin network through self-condensation, potentially eliminating the need for formaldehyde, a known carcinogen.[2] This is a significant advantage in applications where safety and biocompatibility are paramount.
-
Controlled Cross-linking: The two methyl groups at the meta positions to the hydroxyl group block two reactive sites on the aromatic ring. This structural feature limits the degree of cross-linking compared to unsubstituted phenol, which could result in a polymer with increased flexibility and toughness.[1]
Versus Bisphenol A (BPA):
-
Potential as a BPA Alternative: There is a strong drive to find safer alternatives to BPA due to its endocrine-disrupting effects.[3] As a substituted phenol, this compound presents a potential building block for BPA-free polymers, such as polyesters, polycarbonates, and epoxy resins.
-
Structural Differences: Unlike BPA, which has two phenol rings connected by a propyl group, this compound is a single-ring monomer. This fundamental structural difference will lead to polymers with distinct thermal and mechanical properties.
Data Presentation: A Framework for Comparison
Table 1: Comparative Thermal Properties of Polymers
| Property | Polymer from this compound | Standard Phenolic Resin (Resole) | Bisphenol A-based Epoxy Resin | Test Method |
| Glass Transition Temperature (Tg) (°C) | To be determined | 120 - 180 | 100 - 170 | DSC |
| Decomposition Temperature (Td) (°C) | To be determined | >300 | ~350 | TGA |
| Char Yield at 650°C (%) | To be determined | ~60-70 | ~20-30 | TGA |
Table 2: Comparative Mechanical Properties of Polymers
| Property | Polymer from this compound | Standard Phenolic Resin (Resole) | Bisphenol A-based Epoxy Resin | Test Method |
| Tensile Strength (MPa) | To be determined | 35 - 60 | 55 - 130 | Universal Testing Machine |
| Flexural Modulus (GPa) | To be determined | 3 - 9 | 2.4 - 3.1 | Universal Testing Machine |
| Elongation at Break (%) | To be determined | < 2 | 3 - 6 | Universal Testing Machine |
Experimental Protocols
The following are representative protocols for the synthesis and characterization of polymers from phenolic precursors. These can be adapted for this compound.
Synthesis of a Resole-type Phenolic Resin from this compound
Materials:
-
This compound
-
Sodium hydroxide (catalyst)
-
Distilled water
-
Reaction vessel with a reflux condenser, thermometer, and stirrer
Procedure:
-
Charge the reaction vessel with this compound and a catalytic amount of sodium hydroxide (e.g., 1-2% by weight of the phenol).
-
Heat the mixture to 80-90°C with constant stirring to melt the phenol and initiate the reaction.
-
The hydroxymethyl group will react with the phenolic hydroxyl group of another molecule, leading to the formation of ether linkages and the release of water.
-
Maintain the reaction at this temperature for a specified period (e.g., 1-3 hours) to achieve the desired degree of polymerization, monitoring the viscosity of the reaction mixture.
-
Cool the resulting resin to room temperature. The product will be a viscous liquid or a solid, depending on the molecular weight.
Characterization of the Cured Polymer
Curing:
-
The synthesized resole resin can be cured by heating it in an oven. A typical curing cycle would be: 1 hour at 80°C, followed by 2 hours at 120°C, and a final post-cure at 150°C for 2 hours.
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), a sample of the cured polymer is heated in a DSC instrument at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[4][5]
-
Thermogravimetric Analysis (TGA): To evaluate thermal stability and char yield, a sample of the cured polymer is heated in a TGA instrument at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere.[4][6]
Mechanical Testing:
-
Samples of the cured polymer are cast into standard shapes (e.g., dog-bone for tensile testing, rectangular bars for flexural testing).
-
Tensile and flexural properties are measured using a universal testing machine according to relevant ASTM standards.[7]
Visualizations
The following diagrams illustrate key processes and workflows relevant to the evaluation of this compound as a polymer precursor.
Caption: Proposed polymerization pathway of this compound.
Caption: Experimental workflow for comparing polymer precursors.
References
- 1. Characterization of environmentally sustainable resole phenolic resins synthesized with plant-based bioresources :: BioResources [bioresources.cnr.ncsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. tsijournals.com [tsijournals.com]
- 5. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Methods to improve lignin’s reactivity as a phenol substitute and as replacement for other phenolic compounds: A brief review :: BioResources [bioresources.cnr.ncsu.edu]
A Comparative Analysis of Impurities in Commercial 4-(Hydroxymethyl)-3,5-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of commercially available 4-(Hydroxymethyl)-3,5-dimethylphenol, a key intermediate in various synthetic applications. The purity of starting materials is paramount in research and drug development to ensure reproducibility and avoid unforeseen side reactions. This document outlines the analytical methodologies used to identify and quantify impurities, presents a comparative analysis of hypothetical commercial samples, and provides detailed experimental protocols.
Data Presentation: Comparative Analysis of Commercial Samples
The following table summarizes the quantitative analysis of impurities found in three hypothetical commercial batches of this compound. The data is presented as a percentage of the total peak area obtained from High-Performance Liquid Chromatography (HPLC) analysis.
| Impurity | Supplier A (Lot #A123) | Supplier B (Lot #B456) | Supplier C (Lot #C789) |
| This compound | 99.5% | 98.8% | 99.8% |
| 3,5-Dimethylphenol | 0.2% | 0.5% | < 0.05% (Below Limit of Detection) |
| 2,6-Dimethyl-p-benzoquinone | 0.1% | 0.3% | 0.08% |
| Unidentified Impurity 1 (RT 4.5 min) | 0.15% | 0.2% | Not Detected |
| Unidentified Impurity 2 (RT 7.2 min) | 0.05% | 0.2% | 0.12% |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this analysis are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used for the quantitative determination of the purity of this compound and the detection of non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: An isocratic mixture of 70% water with 0.1% formic acid and 30% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV absorbance at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 10 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Identification
This technique is employed to identify volatile and semi-volatile impurities that may not be detected by HPLC.
-
Instrumentation: A standard GC-MS system with an electron ionization (EI) source.
-
GC Column: Agilent HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 270 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 15 °C/min, and hold at 280 °C for 10 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dissolve approximately 5 mg of the sample in 1 mL of dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is used to confirm the structure of the main component and to detect the presence of structurally related impurities.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.75 mL of DMSO-d₆.
Mandatory Visualization
The following diagram illustrates the general workflow for the analysis of impurities in commercial this compound.
Caption: Experimental workflow for impurity analysis.
Efficacy of "4-(Hydroxymethyl)-3,5-dimethylphenol" as a pharmaceutical building block compared to alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecule. Among the myriad of available synthons, substituted phenols represent a cornerstone class of intermediates, prized for their versatile reactivity and presence in a wide array of bioactive compounds. This guide provides a comparative analysis of 4-(Hydroxymethyl)-3,5-dimethylphenol , a sterically hindered phenolic building block, against relevant alternatives. While direct, head-to-head comparative studies on this specific molecule are limited in publicly available literature, this guide extrapolates its potential efficacy based on the well-established chemistry of analogous compounds and provides a framework for its evaluation.
Introduction to this compound
This compound possesses a unique combination of functional groups that make it an attractive intermediate in medicinal chemistry. The phenolic hydroxyl group offers a handle for derivatization and is a key feature in many antioxidant and anti-inflammatory drugs. The benzylic alcohol moiety provides a site for etherification or esterification, allowing for the introduction of diverse side chains to modulate pharmacokinetic and pharmacodynamic properties. Furthermore, the two methyl groups flanking the hydroxyl group provide steric hindrance, which can enhance the stability of the phenolic moiety and influence its reactivity and biological activity.
Potential Pharmaceutical Applications
Based on the known activities of structurally similar phenolic compounds, this compound is a promising scaffold for the synthesis of:
-
Antioxidants: The sterically hindered phenolic core is a hallmark of potent antioxidants like Butylated Hydroxytoluene (BHT). The hydroxymethyl group can be functionalized to create novel antioxidants with tailored solubility and targeting properties.
-
Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a phenolic or phenylacetic acid core.[1] The derivatization of this compound could lead to new anti-inflammatory candidates.
-
Vitamin E (Tocopherol) Analogues: Vitamin E is a crucial antioxidant characterized by a chromanol ring. The synthesis of novel tocopherol analogues often involves the elaboration of substituted phenols.[2]
Key Reactions for Derivatization
The utility of this compound as a building block primarily stems from the reactivity of its benzylic alcohol. The two most common and impactful derivatizations are etherification and esterification.
Caption: Derivatization pathways of this compound.
Comparison with Alternative Building Blocks
A comprehensive evaluation of a building block necessitates comparison with viable alternatives. Here, we consider three relevant comparators: 3,5-Dimethylphenol, Butylated Hydroxytoluene (BHT), and other hydroxybenzyl alcohol isomers.
Alternative 1: 3,5-Dimethylphenol
This is the parent phenol lacking the hydroxymethyl group. A comparison with this molecule highlights the strategic advantage of the hydroxymethyl functionality.
| Parameter | This compound | 3,5-Dimethylphenol | Rationale for Comparison |
| Functionality | Phenolic -OH, Benzylic -OH | Phenolic -OH | Assesses the utility of the benzylic alcohol for further derivatization. |
| Reactivity | Dual reactivity at two distinct sites. | Reactivity primarily at the phenolic -OH and aromatic ring. | The hydroxymethyl group allows for facile introduction of side chains via ether or ester linkages without modifying the core phenolic group. |
| Synthetic Steps | Potentially fewer steps to complex molecules. | May require additional steps to introduce a functionalized side chain. | Direct derivatization of the hydroxymethyl group can be more efficient than functionalizing the aromatic ring of 3,5-dimethylphenol. |
Alternative 2: Butylated Hydroxytoluene (BHT)
BHT is a widely used synthetic antioxidant. This comparison focuses on the potential biological activity, particularly as a radical scavenger.
| Parameter | This compound | Butylated Hydroxytoluene (BHT) | Rationale for Comparison |
| Antioxidant Activity | Data not available. | IC50 = 8.5 µM (Chemiluminescence assay)[3][4] | To evaluate its potential as a core for novel antioxidants. |
| Functionalization | Hydroxymethyl group allows for covalent linkage to other molecules. | Lacks a versatile functional handle for further derivatization. | The ability to attach this phenolic core to other pharmacophores is a significant advantage. |
| Toxicity Profile | Data not available. | Some studies suggest potential toxicity and tumor-promoting effects.[5] | A key consideration for any new pharmaceutical ingredient. |
Alternative 3: 2-Hydroxybenzyl Alcohol & 4-Hydroxybenzyl Alcohol
These isomers allow for an assessment of the impact of the substitution pattern on reactivity.
| Parameter | This compound | 2- & 4-Hydroxybenzyl Alcohol | Rationale for Comparison |
| Steric Hindrance | High, due to two methyl groups flanking the phenolic -OH. | Lower. | Steric hindrance can affect reaction rates and the stability of the resulting products. |
| Reactivity of -OH | The phenolic -OH is sterically hindered. | The phenolic -OH is more accessible. | This can influence selectivity in reactions where both hydroxyl groups might compete. |
| Yield in Etherification | Data not available. | Yields for related substituted benzyl alcohols range from 43-88%.[6] | To estimate potential synthetic efficiency. |
Experimental Protocols
Detailed experimental data for this compound is scarce. However, standard organic chemistry procedures can be adapted for its derivatization.
Protocol 1: Williamson Ether Synthesis (General Procedure)
This protocol describes the synthesis of a benzyl ether from a substituted benzyl alcohol.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous phase with diethyl ether (3 x volume of aqueous phase).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for Williamson Ether Synthesis.
Protocol 2: Fischer Esterification (General Procedure)
This protocol details the acid-catalyzed esterification of a benzyl alcohol.
Materials:
-
This compound
-
Carboxylic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene or a suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 equivalent) and the carboxylic acid (1.2 equivalents) in toluene.
-
Add a catalytic amount of concentrated H₂SO₄ (e.g., 3-5 drops).
-
Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap, or until TLC indicates the reaction is complete.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualization of Antioxidant Mechanism
The primary antioxidant mechanism of hindered phenols involves radical scavenging, as depicted below.
Caption: Phenolic antioxidant radical scavenging mechanism.
Conclusion
References
- 1. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.org [mdpi.org]
- 3. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-(Hydroxymethyl)-3,5-dimethylphenol
For immediate implementation by researchers, scientists, and drug development professionals, this document outlines the necessary safety and logistical procedures for the proper disposal of 4-(Hydroxymethyl)-3,5-dimethylphenol. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, these guidelines are based on best practices for the disposal of similar phenolic compounds. It is imperative to obtain the manufacturer-specific SDS for this compound and adhere to its recommendations.
I. Hazard Identification and Personal Protective Equipment (PPE)
Prior to handling, it is crucial to recognize the potential hazards associated with phenolic compounds. These can include toxicity if swallowed or in contact with skin, and the potential to cause severe skin and eye irritation.[1][2][3][4] Therefore, stringent adherence to PPE protocols is mandatory.
| Personal Protective Equipment (PPE) | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be managed through an approved waste disposal plant.[1][3][4] Compliance with all local, regional, and national hazardous waste regulations is mandatory.
-
Waste Segregation: Isolate waste containing this compound from other laboratory waste streams. Do not mix with other solvents or chemicals unless explicitly permitted by your institution's waste management plan.
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this chemical waste.
-
The container material should be compatible with phenolic compounds.
-
Ensure the container is kept tightly closed when not in use to prevent the potential release of vapors.
-
-
Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Licensed Disposal: Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal contractor. Provide the contractor with a complete and accurate description of the waste's composition.
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Area Evacuation: Evacuate non-essential personnel from the immediate spill area.
-
Ventilation: Ensure adequate ventilation to dissipate any potential vapors.
-
Containment: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Environmental Protection: Do not allow the spilled material or cleaning residues to enter drains or waterways.[1][5]
IV. Emergency Procedures
| Exposure Route | Immediate Action |
| If Swallowed | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[3] |
| If on Skin (or hair) | Take off immediately all contaminated clothing. Rinse skin with water/shower.[3] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.[3] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[3] |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Handling Guidance for 4-(Hydroxymethyl)-3,5-dimethylphenol
Disclaimer: A specific Safety Data Sheet (SDS) for 4-(Hydroxymethyl)-3,5-dimethylphenol (CAS No. 28636-93-3) was not publicly available at the time of this writing. The following guidance is based on the safety data for structurally similar compounds, including various dimethylphenol isomers. Researchers, scientists, and drug development professionals should always consult the specific SDS provided by the chemical supplier before handling this substance. The information provided herein is for general guidance and should be supplemented with a thorough risk assessment specific to the planned experimental protocol.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following personal protective equipment (PPE) is recommended based on the potential hazards associated with similar phenolic compounds, which include skin and eye irritation or burns, and toxicity upon ingestion or skin contact.[1][2][3][4][5]
Core PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes and dust. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3][5]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use and dispose of them in accordance with laboratory procedures.
-
Lab Coat/Protective Clothing: A flame-retardant lab coat or chemical-resistant apron should be worn to protect against skin contact. For larger quantities or in case of a significant spill risk, chemical-resistant coveralls may be necessary.[6]
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[3][6] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][4]
Operational and Handling Plan
Proper handling procedures are essential to maintain a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[3] Review the specific experimental protocol and the chemical's safety information.
-
Engineering Controls: All work with this compound should be performed in a certified chemical fume hood to control exposure.
-
Dispensing: When weighing or transferring the solid material, do so carefully to avoid generating dust. Use appropriate tools and a contained weighing area if possible.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the chemical and before leaving the work area.[3]
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents.[3]
Disposal Plan
Chemical waste must be managed responsibly to protect personnel and the environment.
Step-by-Step Disposal Protocol:
-
Waste Collection: All waste materials containing this compound, including contaminated PPE and empty containers, should be collected in a designated and properly labeled hazardous waste container.
-
Waste Segregation: Do not mix this waste with other incompatible waste streams.
-
Container Management: Keep the waste container tightly closed when not in use and store it in a designated secondary containment area.
-
Disposal: Dispose of the hazardous waste through a licensed environmental waste disposal company, following all local, state, and federal regulations.[6][7] Do not dispose of this chemical down the drain or in the regular trash.[6]
Quantitative Data Summary
Due to the lack of a specific SDS for this compound, quantitative exposure limits are not available. The following table provides data for a related compound, 3,5-Dimethylphenol, for reference purposes only.
| Parameter | Value | Reference Compound |
| CAS Number | 28636-93-3 | This compound |
| Molecular Formula | C₉H₁₂O₂ | This compound |
| Molecular Weight | 152.19 g/mol | This compound |
| Occupational Exposure Limit (TLV-TWA) | 1 ppm (inhalable fraction and vapor) | 3,5-Dimethylphenol[8] |
Note: The provided exposure limit is for a different, though structurally related, compound and should be used with caution as a point of reference.
Experimental Protocols
Detailed experimental protocols for the use of this compound are not available in the provided search results. Researchers should develop their own specific protocols based on the requirements of their study, incorporating the safety and handling procedures outlined in this document and the specific SDS from their supplier.
Visualizing Safety Workflow
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 3,5-Dimethylphenol | C8H10O | CID 7948 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
